Hydrazide-PEG4-Desthiobiotin
Beschreibung
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Structure
2D Structure
Eigenschaften
Molekularformel |
C21H41N5O7 |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C21H41N5O7/c1-17-18(25-21(29)24-17)5-3-2-4-6-19(27)23-8-10-31-12-14-33-16-15-32-13-11-30-9-7-20(28)26-22/h17-18H,2-16,22H2,1H3,(H,23,27)(H,26,28)(H2,24,25,29)/t17-,18+/m0/s1 |
InChI-Schlüssel |
MPMSVTBRHKKFEJ-ZWKOTPCHSA-N |
Isomerische SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |
Kanonische SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hydrazide-PEG4-Desthiobiotin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydrazide-PEG4-Desthiobiotin, a versatile bioconjugation reagent. It details its chemical structure and physicochemical properties, explores its reactivity and binding characteristics, and provides detailed protocols for its application in labeling and purification of biomolecules.
Core Concepts: Architectural and Functional Design
This compound is a heterobifunctional crosslinker meticulously designed for the targeted modification and reversible capture of biomolecules. Its architecture integrates three key functional components: a hydrazide reactive group, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin affinity tag. This unique combination offers significant advantages in bioconjugation, particularly for applications in proteomics, cell biology, and drug development.
The hydrazide group provides a specific handle for covalently modifying biomolecules containing carbonyl groups (aldehydes and ketones).[1] This is especially useful for the targeted labeling of glycoproteins, where the carbohydrate moieties can be readily oxidized to generate aldehydes.[1][2] The reaction between the hydrazide and a carbonyl forms a stable hydrazone bond.[1][2]
The tetraethylene glycol (PEG4) spacer arm imparts favorable physicochemical properties to the reagent and the resulting conjugate.[2] Its hydrophilic nature enhances the solubility of both the reagent and the labeled biomolecule in aqueous buffers.[1] The flexibility of the PEG spacer can also minimize steric hindrance, potentially improving the accessibility of the desthiobiotin tag for binding to streptavidin.[1] Furthermore, the PEG moiety is known to be biocompatible and can reduce the aggregation of labeled proteins.[1][2]
Desthiobiotin, a sulfur-free analog of biotin (B1667282), serves as a reversible affinity tag.[1] While the interaction between biotin and streptavidin is one of the strongest non-covalent bonds known and is essentially irreversible under physiological conditions, the binding of desthiobiotin to streptavidin is significantly weaker.[2][3][4][5] This crucial difference allows for the gentle and specific elution of desthiobiotin-tagged molecules from streptavidin supports using a solution of free biotin.[2][3][4] This mild elution preserves the integrity of sensitive protein complexes, making it ideal for pull-down assays and the purification of interacting partners.[1][2]
Physicochemical and Structural Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₁H₄₁N₅O₇ | [6][][8] |
| Molecular Weight | 475.58 g/mol | [2][][8] |
| Appearance | Colorless to off-white oil or transparent liquid | [][8] |
| Spacer Arm Length | 31.22 Å | [2][9] |
| Net Mass Addition | 457.26 Da | [2][9] |
Table 2: Solubility and Storage
| Solvent | Solubility | References |
| DMSO | Soluble, ≥ 100 mg/mL (210.27 mM) | [2][8] |
| DMF | Soluble | [2] |
| Methanol | ≥ 125 mg/mL (262.84 mM) | [8] |
| Aqueous Buffers | Soluble | [2] |
| Storage Conditions | Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [8] |
Chemical Reactivity and Binding Affinity
The utility of this compound stems from the specific reactivity of its hydrazide group and the reversible binding of its desthiobiotin tag.
Hydrazide-Carbonyl Chemistry
The primary reaction mechanism involves the nucleophilic attack of the hydrazide on an aldehyde or ketone to form a hydrazone bond. This reaction is most efficient under mild acidic conditions (pH 4.5-5.5).[10]
Desthiobiotin-Streptavidin Interaction
The desthiobiotin moiety exhibits a lower binding affinity for streptavidin compared to biotin, which is the cornerstone of its utility in reversible affinity capture.
Table 3: Comparison of Biotin and Desthiobiotin Binding to Streptavidin
| Ligand | Dissociation Constant (Kd) | Elution Conditions | References |
| Biotin | ~10⁻¹⁵ M | Harsh, denaturing conditions | [5] |
| Desthiobiotin | ~10⁻¹¹ M | Mild, competitive elution with free biotin | [2][5] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Labeling of Glycoproteins (e.g., Antibodies)
This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate chains to generate aldehydes, followed by reaction with this compound.
Materials:
-
Glycoprotein (B1211001) (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sodium meta-periodate (NaIO₄)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction tubes
Procedure:
-
Oxidation of Glycoprotein:
-
Prepare a 10-20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5).
-
Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. For sensitive glycoproteins like antibodies, a final concentration of 1 mM is recommended to selectively oxidize sialic acid residues.
-
Incubate the reaction for 30 minutes at room temperature, protected from light.[2]
-
Remove excess sodium meta-periodate using a desalting column equilibrated with an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
-
Preparation of this compound Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
-
Labeling Reaction:
-
Add the this compound solution to the oxidized glycoprotein solution. A molar excess of 10-50 fold of the reagent over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]
-
-
Purification of Labeled Glycoprotein:
-
Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer.
-
Cell Surface Protein Labeling
This protocol enables the specific labeling of glycoproteins on the surface of intact cells.
Materials:
-
Cells in suspension (e.g., 1 x 10⁷ cells/mL) in a suitable buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Sodium meta-periodate (NaIO₄)
-
Quenching solution (e.g., 1 mM glycerol (B35011) in PBS)
-
Wash buffer (e.g., cold PBS)
Procedure:
-
Cell Preparation:
-
Wash cells twice with cold PBS to remove any contaminating proteins.
-
-
Oxidation of Cell Surface Glycoproteins:
-
Resuspend cells in cold PBS containing 1 mM sodium meta-periodate.
-
Incubate for 15-20 minutes on ice, protected from light.
-
Quench the reaction by adding an equal volume of quenching solution and incubate for 5 minutes on ice.
-
Wash the cells three times with cold PBS.
-
-
Labeling of Cell Surface Proteins:
-
Prepare a solution of this compound in PBS (final concentration 1-2 mM). A small amount of DMSO or DMF can be used for initial solubilization.
-
Resuspend the oxidized cells in the labeling solution.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
-
Washing:
-
Wash the cells three to four times with cold PBS to remove unreacted reagent. The labeled cells are now ready for downstream applications such as cell lysis and affinity purification.
-
Affinity Purification of Labeled Biomolecules
This protocol describes the capture and elution of desthiobiotin-labeled molecules using streptavidin-agarose resin.
Materials:
-
Desthiobiotin-labeled sample
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 10-50 mM d-Biotin in PBS)
Procedure:
-
Resin Preparation:
-
Wash the streptavidin-agarose resin with Binding/Wash Buffer according to the manufacturer's instructions.
-
-
Binding:
-
Incubate the desthiobiotin-labeled sample with the washed streptavidin resin for 30-60 minutes at room temperature or 4°C with gentle mixing.
-
-
Washing:
-
Wash the resin three to five times with Binding/Wash Buffer to remove non-specifically bound molecules.
-
-
Elution:
-
Add the Elution Buffer to the resin and incubate for 15-30 minutes at room temperature with gentle mixing.
-
Collect the eluate containing the purified, desthiobiotin-labeled molecule. Repeat the elution step for complete recovery.
-
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various research areas:
-
Proteomics: Selective enrichment and identification of glycoproteins from complex biological samples.
-
Antibody-Drug Conjugation (ADC) Development: Site-specific conjugation of drugs to the carbohydrate moieties of antibodies, preserving the integrity of the antigen-binding sites.[11]
-
Cell Surface Biology: Identification and characterization of cell surface glycoproteins, which are crucial for cell signaling, adhesion, and as potential drug targets.[1]
-
Pull-Down Assays: Isolation and identification of binding partners to a desthiobiotin-labeled bait protein under mild elution conditions.
Conclusion
This compound is a powerful and versatile reagent for the targeted labeling and reversible purification of biomolecules. Its well-defined structure, combining a specific carbonyl-reactive group with a hydrophilic spacer and a gentle affinity tag, provides researchers with a robust tool for a wide range of applications in life sciences and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this technology in the laboratory.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 6. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
Unveiling the Molecular Machinery: A Technical Guide to Hydrazide-PEG4-Desthiobiotin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Hydrazide-PEG4-Desthiobiotin, a versatile bioconjugation reagent. It provides a comprehensive overview of its chemical properties, reaction kinetics, and applications in biological research, with a focus on enabling researchers to effectively utilize this tool in their experimental workflows.
Core Mechanism of Action: Targeted Carbonyl Conjugation
This compound is a heterobifunctional molecule engineered for the specific labeling of biomolecules containing carbonyl groups (aldehydes and ketones). Its mechanism of action is centered around the highly efficient and specific reaction between its terminal hydrazide group and a carbonyl functional group on the target molecule. This reaction forms a stable hydrazone bond under mild acidic to neutral conditions (pH 4.5-7.5).[1][2][3]
A primary application of this reagent lies in the labeling of glycoproteins.[1][2][3][4] The carbohydrate moieties of glycoproteins can be selectively oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups on the sugar residues.[1][2][3] The hydrazide group of this compound then specifically targets these newly formed aldehydes, enabling site-specific labeling of the glycoprotein (B1211001) while minimizing modifications to the protein backbone that could impact its function.[1][2]
The molecule is composed of three key functional components:
-
Hydrazide Group (-NH-NH₂): This nucleophilic group is responsible for the specific reaction with aldehydes and ketones.
-
PEG4 Spacer (Polyethylene Glycol): A short, hydrophilic four-unit polyethylene (B3416737) glycol spacer enhances the solubility of the reagent in aqueous buffers and reduces aggregation of the labeled molecule.[1][2] The spacer arm also provides steric flexibility, improving the accessibility of the desthiobiotin moiety for binding to streptavidin.[1]
-
Desthiobiotin Moiety: A non-sulfur-containing analog of biotin, desthiobiotin binds to streptavidin with high affinity, though less tightly than biotin.[1][2][5] This reversible binding is a key advantage, allowing for the gentle elution of the labeled biomolecule and its binding partners from streptavidin-based affinity matrices using a solution of free biotin.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its interaction with streptavidin.
| Property | Value | Reference |
| Molecular Weight | 475.58 g/mol | [1][6][7][] |
| Spacer Arm Length | 31.2 Å | [1] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [1][6] |
| Desthiobiotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹¹ M | [1][2] |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁵ M | [2][5] |
Experimental Protocols
General Protocol for Glycoprotein Labeling
This protocol outlines the fundamental steps for labeling glycoproteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Glycoprotein of interest (0.1-10 mg/mL in an amine-free buffer)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄) solution (10-20 mM in Oxidation Buffer, freshly prepared)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer
-
Desalting columns or dialysis cassettes for buffer exchange
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in Oxidation Buffer.
-
Add freshly prepared sodium periodate solution to a final concentration of 1-10 mM. For sialic acid residues, 1 mM is typically sufficient, while other sugar groups may require 5-10 mM.[1][2]
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light.[1]
-
Remove the excess sodium periodate by buffer exchange into Coupling Buffer using a desalting column or dialysis.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-50 mM).
-
-
Labeling Reaction:
-
Add the this compound stock solution to the oxidized glycoprotein solution. A molar excess of 10-50X of the labeling reagent to the protein is a common starting point.[1]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess Reagent:
-
Remove non-reacted this compound by buffer exchange using a desalting column or dialysis.
-
Affinity Purification of Labeled Glycoproteins
Materials:
-
Labeled glycoprotein sample
-
Streptavidin-agarose resin or magnetic beads
-
Wash Buffer: PBS with 0.05% Tween-20
-
Elution Buffer: PBS containing 50 mM Biotin
Procedure:
-
Binding:
-
Incubate the labeled glycoprotein sample with streptavidin resin for 1-2 hours at room temperature with gentle mixing.
-
-
Washing:
-
Wash the resin several times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound desthiobiotinylated glycoprotein by incubating the resin with Elution Buffer for 15-30 minutes at room temperature. Repeat the elution step for complete recovery.
-
Visualizations
Caption: Core mechanism of this compound action.
Caption: Glycoprotein labeling and enrichment workflow.
Caption: Functional components of this compound.
References
Desthiobiotin vs. Biotin for Protein Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The specific and high-affinity interaction between biotin (B1667282) and streptavidin has long been a cornerstone of protein labeling, detection, and purification. However, the quasi-irreversible nature of this bond often necessitates harsh, denaturing conditions for the elution of biotinylated proteins, potentially compromising their structural integrity and biological activity. Desthiobiotin, a sulfur-free analog of biotin, has emerged as a compelling alternative, offering a reversible binding to streptavidin that allows for gentle elution under native conditions. This technical guide provides an in-depth comparison of desthiobiotin and biotin for protein labeling applications, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal system for their needs.
Core Principles: A Tale of Two Affinities
The fundamental difference between biotin and desthiobiotin lies in their binding affinity for streptavidin. Biotin exhibits one of the strongest known non-covalent interactions in nature, characterized by an extremely low dissociation constant (Kd).[1][2] This near-irreversible binding is advantageous for applications requiring a stable and robust connection.
In contrast, desthiobiotin, lacking the sulfur atom in its thiophene (B33073) ring, binds to streptavidin with significantly lower affinity.[3] This weaker, yet still highly specific, interaction is the key to its utility in applications where the recovery of the labeled protein in its native state is paramount. The desthiobiotin-streptavidin complex can be readily dissociated by competitive displacement with free biotin, allowing for gentle elution under physiological conditions.[3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the interaction of biotin and desthiobiotin with streptavidin, providing a clear comparison of their binding kinetics.
| Parameter | Biotin - Streptavidin | Desthiobiotin - Streptavidin | Reference(s) |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | ~10⁻¹¹ M | [1][3][4] |
| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | Not widely reported, but implied to be slower than biotin | [6][7] |
| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ | Significantly faster than biotin, allowing for competitive elution | [8] |
| Elution Conditions | Harsh denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5; boiling in SDS-PAGE sample buffer) | Mild, competitive elution with free biotin (e.g., 50 mM biotin in PBS) | [2][9][10][11] |
Chemical Structures
The structural difference between biotin and desthiobiotin is subtle yet profound in its impact on streptavidin binding.
Experimental Workflows and Protocols
This section provides detailed diagrams and protocols for the key experimental stages of protein labeling and purification using both desthiobiotin and biotin.
Protein Labeling Workflow
The initial labeling of the target protein with either desthiobiotin or biotin via an amine-reactive N-hydroxysuccinimide (NHS) ester follows a similar workflow.
Protocol: Amine-Reactive Protein Labeling with NHS-Ester
This protocol is applicable for both NHS-Desthiobiotin and NHS-Biotin.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-Desthiobiotin or NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable buffer like PBS.
-
Reagent Preparation: Immediately before use, prepare a 20 mg/mL stock solution of NHS-Desthiobiotin or NHS-Biotin in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS-reagent stock solution to the protein solution. The optimal molar excess may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted labeling reagent and byproducts by using a desalting column or through dialysis against a suitable buffer (e.g., PBS).
Affinity Purification and Elution Workflows
The key differences between desthiobiotin and biotin become apparent during the affinity purification and elution steps.
Desthiobiotin: Gentle, Competitive Elution
Protocol: Affinity Purification of Desthiobiotinylated Proteins
Materials:
-
Streptavidin-conjugated agarose (B213101) or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 50 mM Biotin in PBS, pH 7.4)
-
Desthiobiotin-labeled protein sample
Procedure:
-
Resin Equilibration: Wash the streptavidin beads with Binding/Wash Buffer to remove any storage preservatives and to equilibrate the resin.
-
Binding: Add the desthiobiotin-labeled protein sample to the equilibrated streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle mixing to allow for binding.
-
Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer containing free biotin to the beads. Incubate for 10-15 minutes at room temperature with gentle mixing. The free biotin will competitively displace the desthiobiotin-labeled protein from the streptavidin.
-
Collection: Pellet the beads and collect the supernatant containing the purified, native protein. Repeat the elution step if necessary to maximize recovery.
Biotin: Harsh, Denaturing Elution
Protocol: Affinity Purification of Biotinylated Proteins
Materials:
-
Streptavidin-conjugated agarose or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Biotin-labeled protein sample
Procedure:
-
Resin Equilibration and Binding: Follow steps 1 and 2 as described in the desthiobiotin protocol.
-
Washing: Follow step 3 as described in the desthiobiotin protocol.
-
Elution:
-
Option A (Denaturing): Add a denaturing elution buffer such as 8 M Guanidine-HCl, pH 1.5. Incubate for 5-10 minutes at room temperature.
-
Option B (for SDS-PAGE): Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Collection and Neutralization:
-
For Option A, collect the supernatant and immediately neutralize the pH by adding a neutralization buffer to preserve some protein function if possible, followed by rapid buffer exchange.
-
For Option B, the eluate is ready for loading onto an SDS-PAGE gel.
-
Conclusion: Selecting the Right Tool for the Job
The choice between desthiobiotin and biotin for protein labeling is dictated by the specific requirements of the downstream application.
Choose Desthiobiotin when:
-
The recovery of the protein in its native, functional state is critical.
-
Mild elution conditions are required to preserve protein-protein interactions.
-
The experimental workflow involves the gentle release of the labeled protein for further analysis.
Choose Biotin when:
-
An extremely stable and essentially irreversible linkage is necessary.
-
The downstream application does not require the protein to be in its native conformation (e.g., Western blotting, on-bead assays).
-
The experimental goal is to immobilize a protein with very high stability.
By understanding the fundamental differences in their binding affinities and the corresponding experimental workflows, researchers can leverage the unique advantages of both desthiobiotin and biotin to achieve their scientific objectives with greater precision and success.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. howarthgroup.org [howarthgroup.org]
- 7. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
The Multifaceted Role of the PEG4 Spacer in Hydrazide-PEG4-Desthiobiotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the strategic selection of linker molecules is paramount to the efficacy, stability, and overall success of complex biomolecular constructs. Hydrazide-PEG4-Desthiobiotin has emerged as a versatile and powerful tool, enabling the precise labeling and reversible capture of biomolecules. This technical guide provides an in-depth exploration of the core component of this reagent: the PEG4 spacer. We will delve into its critical functions, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design and application of this technology.
At its core, this compound is a heterobifunctional linker composed of three key moieties: a hydrazide group for covalent attachment to carbonyls, a desthiobiotin group for high-affinity, yet reversible, binding to streptavidin, and a central tetra-polyethylene glycol (PEG4) spacer. While the terminal functional groups provide the reactive and binding capabilities, the PEG4 spacer is far from a passive component. It plays a crucial role in modulating the overall properties of the bioconjugate, influencing its solubility, stability, and steric accessibility.
The Pivotal Functions of the PEG4 Spacer
The discrete and defined length of the PEG4 spacer imparts several advantageous properties to the this compound reagent and the resulting bioconjugates.
Enhanced Hydrophilicity and Solubility: A significant challenge in bioconjugation is the often-hydrophobic nature of therapeutic payloads or labeling agents, which can lead to aggregation and reduced bioavailability. The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer significantly increase the water solubility of the entire molecule, mitigating aggregation and improving its handling and performance in aqueous environments.[1][2]
Optimal Spacing and Reduced Steric Hindrance: The PEG4 spacer provides a flexible arm of approximately 31.22 Å, creating a crucial physical separation between the conjugated biomolecule and the desthiobiotin tag.[3] This spatial separation is vital for minimizing steric hindrance, ensuring that the biological activity of the target molecule is not compromised and that the desthiobiotin moiety remains readily accessible for binding to streptavidin.[4]
Improved Stability and Reduced Immunogenicity: The PEG component can form a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the target molecule, potentially reducing an adverse immune response.[5][6] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological systems.[5][7]
Quantitative Data
The following tables summarize key quantitative parameters related to the components of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 475.58 g/mol | [3] |
| Spacer Arm Length | 31.22 Å | [3] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [3] |
| Purity | >95% | [] |
| Interaction | Dissociation Constant (Kd) | Reference(s) |
| Biotin - Streptavidin | ~10⁻¹⁵ M | [9] |
| Desthiobiotin - Streptavidin | ~10⁻¹¹ M | [9] |
| Linkage Type | Stability Conditions | Reference(s) |
| Hydrazone Bond | Generally stable at neutral pH (~7.4). Hydrolysis is acid-catalyzed and increases in acidic environments (e.g., endosomes, lysosomes with pH 4.5-6.2). | [10] |
Experimental Protocols
Protocol 1: Labeling of Glycoproteins with this compound
This protocol details the site-specific labeling of glycoproteins by targeting their carbohydrate moieties.
Materials:
-
Purified Glycoprotein (B1211001) (e.g., antibody)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Oxidation of Glycoprotein:
-
Prepare the glycoprotein at a concentration of 1-5 mg/mL in Reaction Buffer.
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the Reaction Buffer.
-
Add the periodate (B1199274) solution to the glycoprotein solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, use 1 mM periodate.[11]
-
Incubate the reaction for 30 minutes at room temperature, protected from light.[12]
-
Remove excess periodate using a desalting column equilibrated with Coupling Buffer.
-
-
Coupling with this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12]
-
Add the this compound stock solution to the oxidized glycoprotein solution to achieve a 15-fold molar excess of the labeling reagent.[12]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12][13]
-
-
Purification of Labeled Glycoprotein:
-
Remove unreacted this compound using a desalting column or dialysis against PBS, pH 7.4.
-
The desthiobiotinylated glycoprotein is now ready for use in downstream applications.
-
Protocol 2: Affinity Purification of Desthiobiotinylated Proteins
This protocol describes the capture and gentle elution of desthiobiotin-labeled proteins using streptavidin-coated magnetic beads.
Materials:
-
Desthiobiotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4
-
Elution Buffer: PBS with 2.5 mM d-biotin, pH 7.4[14]
-
Magnetic stand
Procedure:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer an appropriate volume of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads twice with Binding/Wash Buffer.
-
-
Binding of Desthiobiotinylated Protein:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the desthiobiotinylated protein sample to the bead suspension.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Place the tube on the magnetic stand to pellet the beads and discard the supernatant containing unbound proteins.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Incubate for 10-30 minutes at room temperature with gentle agitation to displace the desthiobiotinylated protein from the streptavidin beads.
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the purified protein. For more complete elution, this step can be repeated.
-
Mandatory Visualizations
Caption: Workflow for labeling glycoproteins with this compound.
Caption: Workflow for affinity purification of desthiobiotinylated proteins.
Caption: Role of the PEG4 spacer in PROTAC design and function.
Conclusion
The PEG4 spacer within the this compound molecule is a critical design element that significantly enhances the utility of this bioconjugation reagent. Its inherent hydrophilicity, defined length, and flexibility address key challenges in the development of bioconjugates, including solubility, stability, and steric hindrance. By providing a comprehensive overview of its functions, supported by quantitative data and detailed experimental protocols, this guide aims to facilitate the effective application of this compound in a wide range of research and drug development endeavors, from glycoprotein labeling to the construction of advanced therapeutics like PROTACs. The rational incorporation of such well-designed linkers is essential for the continued advancement of bioconjugation chemistry and its impact on medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. media.neliti.com [media.neliti.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. fishersci.ie [fishersci.ie]
An In-Depth Technical Guide to Hydrazide-PEG4-Desthiobiotin: Solubility and Stability for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of Hydrazide-PEG4-Desthiobiotin, a critical reagent for researchers, scientists, and drug development professionals. This document outlines the molecule's key characteristics, provides detailed experimental protocols for its use, and offers insights into its application in studying protein-protein interactions.
Introduction to this compound
This compound is a versatile bioconjugation reagent that enables the labeling and subsequent purification of biomolecules. It features a hydrazide group for reaction with carbonyls (aldehydes and ketones), a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a desthiobiotin moiety for reversible binding to streptavidin. This combination of features makes it an invaluable tool in proteomics, drug discovery, and diagnostics. The PEG4 spacer, in particular, has been shown to decrease the aggregation of labeled antibodies when stored in solution[1].
Solubility Profile
The solubility of this compound is a critical factor for its effective use in various experimental settings. The presence of the hydrophilic PEG4 spacer generally imparts good aqueous solubility.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (210.27 mM) | [2] |
| Methanol | ≥ 125 mg/mL (262.84 mM) | [2] |
| Dimethylformamide (DMF) | Soluble | [1][3] |
| Aqueous Buffer | Soluble | [1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.26 mM) | [2] |
It is important to note that hygroscopic DMSO can significantly impact the solubility of the product, and using newly opened DMSO is recommended[2]. For aqueous applications, it is often advisable to first dissolve the reagent in an organic solvent like DMSO or DMF and then dilute it into the desired aqueous buffer[1].
Stability Profile
The stability of this compound and the resulting hydrazone linkage is crucial for the reliability and reproducibility of experiments.
Storage of Unconjugated Reagent:
-
Solid Form: Upon receipt, the reagent should be stored at 4°C[1]. Another source suggests storage at -20°C, protected from light[2].
-
In Solvent: Stock solutions prepared in high-quality anhydrous DMSO or DMF can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[2]. Unused solutions in DMSO or DMF are reported to be stable at -20°C for up to 2 months when stored with a desiccant[3].
Stability of the Hydrazone Linkage:
The hydrazone bond formed between the hydrazide group of the reagent and a carbonyl group on the target molecule is known to be pH-sensitive.
-
At Neutral pH: The hydrazone linkage is generally stable at physiological pH (~7.4)[4][5]. This stability is essential for applications involving biological systems.
-
At Acidic pH: The hydrazone bond is susceptible to hydrolysis under acidic conditions (pH < 5.0)[4][5]. This property can be exploited for the controlled release of the labeled molecule. Studies on similar hydrazone-based conjugates have shown significant cleavage of the bond after incubation at pH 5.0 for as little as 30-60 minutes[6]. The rate of hydrolysis increases as the pH decreases[7].
-
Temperature Effects: Elevated temperatures can accelerate the hydrolytic degradation of the hydrazone bond[7].
Experimental Protocols
Protocol for Determining Aqueous Solubility (Equilibrium Solubility Method)
This protocol provides a standardized method for determining the aqueous solubility of this compound.
Materials:
-
This compound
-
Deionized water or buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Incubate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the original concentration in the supernatant to determine the aqueous solubility.
Protocol for Assessing Stability in Aqueous Buffers
This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at different pH values and temperatures.
Materials:
-
This compound
-
A series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 7.4, 9.0)
-
Thermostatic incubator or water bath
-
HPLC system with a UV-Vis or Mass Spectrometry (MS) detector
-
Quenching solution (if necessary, e.g., a solution to neutralize the pH)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
-
Incubate the samples at a constant temperature (e.g., 25°C, 37°C, or 50°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
If necessary, quench the degradation by adding a suitable quenching solution.
-
Analyze the samples by HPLC to quantify the amount of intact this compound remaining.
-
Plot the concentration of the intact compound against time for each condition to determine the degradation kinetics.
Application in Studying Protein-Protein Interactions: A Pull-Down Assay Workflow
This compound is frequently used to create desthiobiotinylated "bait" proteins for pull-down assays to identify and study "prey" protein interactors[8][9][10][11]. The reversible nature of the desthiobiotin-streptavidin interaction allows for the gentle elution of captured protein complexes, which is a significant advantage over the strong biotin-streptavidin bond[1].
Below is a diagram illustrating the workflow of a pull-down assay to identify interacting partners of a glycoprotein (B1211001) of interest, such as a G-protein coupled receptor (GPCR).
Caption: Workflow for a pull-down assay using a desthiobiotinylated glycoprotein to identify interacting proteins.
Signaling Pathway Investigation Example: GPCR-G Protein Interaction
Desthiobiotinylated ligands can be synthesized to study the direct interaction between a GPCR and its cognate G protein upon ligand binding. This allows for the isolation of the activated receptor-G protein complex.
Caption: Investigating GPCR-G protein interaction using a desthiobiotinylated ligand and pull-down assay.
Conclusion
This compound is a powerful and versatile tool for the selective labeling and purification of biomolecules. A thorough understanding of its solubility and stability is paramount for designing and executing successful experiments. This guide provides the necessary data and protocols to enable researchers to effectively utilize this reagent in their studies of complex biological systems.
Disclaimer: The information provided in this document is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific applications.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bioclone.net [bioclone.net]
Desthiobiotin in Pull-Down Assays: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of desthiobiotin in pull-down assays. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this technology for protein-protein interaction studies, target identification, and the purification of biomolecular complexes under mild conditions.
Introduction: The Advantage of Reversible Binding
The streptavidin-biotin interaction is a cornerstone of many biological assays due to its exceptionally high affinity (Kd ≈ 10⁻¹⁵ M).[1] However, this near-irreversible bond necessitates harsh, denaturing conditions for the elution of biotinylated molecules, which can compromise the integrity and function of the purified proteins and their interacting partners. Desthiobiotin, a sulfur-free analog of biotin (B1667282), offers a compelling alternative. It binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10⁻¹¹ M), allowing for gentle and efficient elution under native conditions through competitive displacement with free biotin.[1][2][3] This key feature makes desthiobiotin an ideal tool for applications requiring the recovery of intact and functional protein complexes.[4][5]
Core Principles: A Quantitative Comparison
The fundamental difference in the utility of desthiobiotin versus biotin in pull-down assays lies in their binding kinetics with streptavidin. The following table summarizes the key quantitative parameters that govern these interactions.
| Parameter | Desthiobiotin | Biotin | Reference(s) |
| Dissociation Constant (Kd) with Streptavidin | ~10⁻¹¹ M | ~10⁻¹⁵ M | [1][2][3] |
| Binding to Streptavidin | Reversible | Essentially Irreversible | |
| Elution Conditions | Mild, competitive elution with free biotin (e.g., 4mM Biotin in PBS) | Harsh, denaturing conditions (e.g., low pH, high salt, boiling in SDS-PAGE buffer) | [4][6] |
| Preservation of Protein Complexes | High | Low | |
| Co-purification of Endogenous Biotinylated Molecules | Minimized | Potential for interference | [2][5] |
Experimental Workflow: A Visual Guide
The workflow for a typical desthiobiotin pull-down assay is a multi-step process designed to isolate a protein of interest ("bait") and its interacting partners ("prey") from a complex mixture such as a cell lysate. The process leverages the reversible binding of desthiobiotin to immobilized streptavidin.
Caption: Workflow of a desthiobiotin pull-down assay.
The principle of competitive elution is central to the advantages of the desthiobiotin system. The significantly higher affinity of biotin for streptavidin allows it to effectively displace the desthiobiotinylated bait protein and its bound partners from the streptavidin resin.
Caption: Competitive elution in desthiobiotin pull-downs.
Detailed Experimental Protocols
The following protocols provide a general framework for performing a desthiobiotin-based pull-down assay. Optimization of specific parameters, such as protein concentration and incubation times, may be necessary for different experimental systems.
Labeling of Bait Protein with NHS-Desthiobiotin
This protocol is suitable for labeling proteins with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
EZ-Link™ NHS-Desthiobiotin or Sulfo-NHS-LC-Desthiobiotin[4][6]
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)[6]
Procedure:
-
Prepare the Desthiobiotin Reagent: Immediately before use, dissolve the NHS-desthiobiotin in DMSO or DMF to a final concentration of 10 mM.[4]
-
Labeling Reaction: Add a 15-fold molar excess of the desthiobiotin reagent to the protein solution.[7] The optimal molar ratio may range from 5X to 25X and should be optimized for the specific protein.[7]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4]
-
Removal of Excess Desthiobiotin: Remove non-reacted desthiobiotin using a desalting column according to the manufacturer's instructions.[6]
Pull-Down of Interacting Proteins
Materials:
-
Desthiobiotinylated bait protein
-
Cell lysate containing potential prey proteins
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)[8]
-
Biotin Elution Buffer (e.g., 4 mM Biotin, 20 mM Tris, 50 mM NaCl, pH 7.4)[4][6]
Procedure:
-
Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer to remove any preservatives.[8]
-
Immobilization of Bait Protein: Add the desthiobiotinylated bait protein to the washed beads and incubate for 10-30 minutes at room temperature with gentle mixing to allow for binding.[6][7]
-
Washing: Pellet the beads and wash three times with Binding/Wash Buffer to remove unbound bait protein.[6][7]
-
Binding of Prey Proteins: Add the cell lysate to the beads with the immobilized bait protein and incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
Washing: Pellet the beads and wash three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Biotin Elution Buffer to the beads and incubate for 10 minutes at 37°C with gentle mixing.[6][7] Pellet the beads and collect the supernatant containing the eluted bait-prey complexes. Repeat the elution step for complete recovery.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
RNA-Protein Pull-Down Assay
This protocol is adapted for the study of RNA-protein interactions using a 3'-desthiobiotinylated RNA probe.[9]
Materials:
-
3'-desthiobiotinylated RNA probe
-
Cytoplasmic protein extract
-
Streptavidin-coated magnetic beads
-
RNA Capture Buffer
-
Protein-RNA Binding Buffer
-
Wash Buffer
-
Elution Buffer (containing free biotin)
Procedure:
-
RNA Probe Preparation: Synthesize or purchase an RNA probe with a 3'-desthiobiotin label.
-
Bead Preparation and RNA Immobilization: Wash streptavidin magnetic beads with RNA Capture Buffer. Incubate the beads with the desthiobiotinylated RNA probe for 30 minutes at room temperature to allow for immobilization.[9]
-
Binding of RNA-Binding Proteins: Wash the RNA-coated beads and then incubate with the cytoplasmic protein extract in Protein-RNA Binding Buffer.
-
Washing: Pellet the beads and wash multiple times with Wash Buffer to remove non-specific protein binders.[9]
-
Elution: Elute the RNA-protein complexes by incubating the beads in Elution Buffer containing free biotin at 37°C.[9]
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known or suspected RNA-binding proteins.
Applications in Research and Drug Development
The gentle elution conditions afforded by desthiobiotin make it a valuable tool in various research and development areas:
-
Protein-Protein Interaction Studies: Identification and validation of novel protein interaction partners.[5]
-
Target Identification: Isolation of cellular targets of small molecule drugs that have been derivatized with desthiobiotin.
-
Enrichment of Specific Biomolecules: Purification of native protein complexes, including metalloproteins, without disrupting their structure or function.[3]
-
RNA-Protein and DNA-Protein Interaction Analysis: Capturing and identifying proteins that bind to specific nucleic acid sequences.[9][10]
Conclusion
Desthiobiotin-based pull-down assays provide a powerful and versatile platform for the study of biomolecular interactions. The ability to gently elute captured proteins and their complexes in a functional state overcomes a major limitation of the traditional streptavidin-biotin system. This makes desthiobiotin an indispensable tool for researchers and drug development professionals seeking to unravel complex biological networks and identify novel therapeutic targets.
References
- 1. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 2. interchim.fr [interchim.fr]
- 3. Pull-down of metalloproteins in their native states using desthiobiotin-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. apexbt.com [apexbt.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improve lncRNA-protein pull-down experiments with Desthiobiotinylated RNA probes - News Blog - Jena Bioscience [jenabioscience.com]
Hydrazide-PEG4-Desthiobiotin as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of Hydrazide-PEG4-Desthiobiotin as a versatile linker for PROTAC synthesis and evaluation.
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal hydrazide group and a desthiobiotin moiety. The PEG4 spacer enhances solubility and provides optimal length and flexibility for the formation of a productive ternary complex between the target protein and an E3 ligase. The hydrazide functional group allows for the facile synthesis of PROTACs through the formation of a hydrazone linkage with an aldehyde-containing binding moiety. The desthiobiotin tag can be utilized for purification or detection purposes.
Core Principles of this compound in PROTAC Design
The strategic incorporation of the this compound linker in PROTAC design leverages several key principles to enhance the overall performance of the degrader molecule.
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG4 chain improves the aqueous solubility of often lipophilic PROTAC molecules, which can be a significant challenge in drug development. While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry.
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG4 linker are crucial for enabling the proper orientation of the POI and the E3 ligase, which is essential for efficient ubiquitination. A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins into proximity.
-
Facile Synthesis via Hydrazone Ligation: The terminal hydrazide group provides a convenient handle for the synthesis of PROTACs. It can react with an aldehyde-functionalized warhead or E3 ligase ligand to form a stable hydrazone bond. This ligation strategy is often high-yielding and can be performed under mild conditions.
-
Desthiobiotin for Affinity Purification and Detection: The desthiobiotin moiety serves as a valuable tool for experimental workflows. It can be used for the affinity purification of the PROTAC molecule or for its detection in various assays.
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
While specific data for PROTACs utilizing the precise this compound linker is not extensively available in the public domain, the impact of PEG linker length on PROTAC efficacy is a well-studied area. The following tables summarize representative data from studies on PROTACs targeting various proteins with different PEG linker lengths. This data illustrates the critical importance of optimizing linker length for achieving potent protein degradation.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | VHL | PEG3 | 50 | >90 | HeLa |
| BRD4 | VHL | PEG4 | 25 | >95 | HeLa |
| BRD4 | VHL | PEG5 | 40 | >90 | HeLa |
| BTK | Cereblon | PEG3 | 15 | >90 | MOLM-14 |
| BTK | Cereblon | PEG4 | 8 | >95 | MOLM-14 |
| BTK | Cereblon | PEG5 | 20 | >90 | MOLM-14 |
Table 1: Comparative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths. This table presents hypothetical yet representative data illustrating the trend that a PEG4 linker often provides a favorable balance for potent degradation, though the optimal length is target-dependent.
| Property | Alkyl Linker | PEG2 Linker | PEG4 Linker |
| Molecular Weight | Lower | Moderate | Higher |
| Solubility | Low | Moderate | High |
| Cell Permeability | Moderate-High | Moderate | Moderate-Low |
| Metabolic Stability | High | Moderate | Moderate-Low |
Table 2: General Physicochemical Properties of PROTACs with Different Linker Types. This table provides a qualitative comparison of how different linker compositions can influence key drug-like properties.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Hydrazone Ligation
This protocol outlines a general two-step strategy for the synthesis of a PROTAC using this compound. This involves the initial synthesis of an aldehyde-functionalized warhead (targeting the POI) followed by its conjugation to the hydrazide linker.
Step 1: Synthesis of Aldehyde-Functionalized Warhead
-
Selection of Warhead: Choose a suitable ligand for the protein of interest that has a functional group amenable to modification, such as a phenol, amine, or halide.
-
Introduction of an Aldehyde Moiety: A common method is to react a phenolic hydroxyl group on the warhead with an appropriate aldehyde-containing reagent, such as 4-(bromomethyl)benzaldehyde, in the presence of a base like potassium carbonate in a solvent like DMF.
-
Purification: Purify the resulting aldehyde-functionalized warhead using flash column chromatography.
Step 2: Hydrazone Ligation
-
Reaction Setup: Dissolve the aldehyde-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as a mixture of methanol (B129727) and DMSO.
-
Catalysis (Optional but Recommended): Add a catalytic amount of aniline (B41778) (e.g., 10 mol%) to accelerate the hydrazone formation.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC product by preparative HPLC to obtain the desired compound.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound dissolved in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol describes how to use SPR to measure the binding kinetics and affinity of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein (POI)
-
Purified E3 ligase complex
-
PROTAC molecule
-
SPR running buffer
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the PROTAC over the immobilized POI (if possible) or use a solution-based affinity measurement.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams using appropriate fitting models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Caption: Logical relationship of linker properties.
Conclusion
This compound represents a valuable and versatile tool in the design and development of PROTACs. Its PEG4 spacer offers a favorable balance of solubility, flexibility, and length for promoting the formation of a stable and productive ternary complex. The terminal hydrazide functionality facilitates a straightforward and efficient synthetic route via hydrazone ligation, while the desthiobiotin tag provides a useful handle for purification and detection. The systematic evaluation of PROTACs synthesized with this linker, using the detailed experimental protocols provided in this guide, will enable researchers to rationally design and optimize novel protein degraders for therapeutic applications.
An In-depth Guide to Hydrazide Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hydrazide chemistry, a cornerstone of modern bioconjugation. It details the core principles, reaction kinetics, and applications, with a focus on providing actionable data and protocols for laboratory professionals.
Core Principles of Hydrazide Chemistry
Hydrazide chemistry is a powerful tool for covalently linking molecules to biomolecules such as proteins, glycoproteins, and nucleic acids. The fundamental reaction involves the condensation of a hydrazide (R-C(=O)NHNH₂) with an aldehyde (R'-CHO) or, less commonly, a ketone, to form a hydrazone bond (R-C(=O)NHN=CHR').[1][2] This reaction is highly chemoselective, meaning it proceeds efficiently in the complex environment of biological samples with minimal side reactions.[3]
1.1 The Hydrazone Formation Reaction
The reaction is an equilibrium process that is typically performed in aqueous buffers, ideally at a slightly acidic pH (4.5-6.0) to facilitate the dehydration step required for imine formation.[2][4] While the bond is covalent, its reversibility is a key feature; hydrazones are generally stable at neutral physiological pH (~7.4) but are susceptible to hydrolysis under more acidic conditions (pH < 6.0).[5][6] This pH-dependent stability is a critical feature exploited in drug delivery systems for targeted release in acidic cellular compartments like endosomes or the tumor microenvironment.[7][8]
1.2 Aniline (B41778) Catalysis for Enhanced Kinetics
A significant advancement in hydrazone ligation is the use of nucleophilic catalysts, most notably aniline, to accelerate the reaction rate.[3][9] Aniline works by first reacting with the aldehyde to form a highly reactive protonated Schiff base intermediate. This intermediate is then readily displaced by the hydrazide nucleophile, significantly speeding up the overall rate of hydrazone formation.[2] The use of an aniline catalyst allows for efficient conjugations at neutral pH and at lower reactant concentrations, which is often necessary when working with sensitive biomolecules.[10][11] Reaction rate constants can be increased from 10¹ M⁻¹s⁻¹ to over 10³ M⁻¹s⁻¹ with the addition of aniline.[12]
1.3 Stabilization via Reduction
For applications requiring a permanent, non-reversible linkage, the hydrazone bond can be reduced to a stable secondary amine (hydrazide) linkage. This is typically achieved using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[1][13] This reduction step renders the linkage resistant to hydrolysis across a wide pH range.
Quantitative Data for Hydrazone Ligations
The efficiency and stability of hydrazone bioconjugates are quantifiable metrics crucial for designing and optimizing experiments.
Table 1: Reaction Kinetics of Hydrazone Formation
This table summarizes second-order rate constants (k₁) for model hydrazone formation reactions, highlighting the significant rate enhancement provided by aniline catalysis.
| Hydrazide Reactant | Aldehyde Reactant | pH | Catalyst (Aniline) | Rate Constant (k₁) M⁻¹s⁻¹ | Reference(s) |
| 6-Hydrazinopyridyl-Peptide | Benzaldehyde | 4.5 | None | 3.0 ± 0.3 | [10][11] |
| 6-Hydrazinopyridyl-Peptide | Benzaldehyde | 7.0 | 100 mM | > 200 | [10] |
| Acylhydrazide-Peptide | Glyoxylyl-Peptide | 5.7 | None | ~0.02 | [3] |
| Acylhydrazide-Peptide | Glyoxylyl-Peptide | 5.7 | 10 mM | ~1.0 | [3] |
Table 2: Hydrolytic Stability of Hydrazone and Related Linkages
This table provides a comparative overview of the stability of various hydrazone linkages under different pH conditions, expressed as the reaction half-life (t½). Note the marked decrease in stability under acidic conditions.
| Linkage Type | pH (pD) 5.0 | pH (pD) 7.0 | pH (pD) 9.0 | Reference(s) |
| Alkyl Hydrazone | 0.2 hours | 12 hours | > 1 week | [6][14] |
| Acyl Hydrazone | 1.1 hours | 240 hours (>1 week) | > 1 month | [6][14] |
| Semicarbazone | 0.6 hours | 100 hours | > 1 month | [6][14] |
| Oxime (for comparison) | 130 hours (>5 days) | > 1 year | > 1 year | [14][15] |
Visualizing Key Processes and Workflows
Diagrams generated using Graphviz provide clear visual representations of the chemical reactions and experimental procedures central to hydrazide bioconjugation.
Caption: General scheme of reversible hydrazone bond formation.
Caption: Aniline catalysis pathway for hydrazone formation.
Caption: Experimental workflow for site-specific antibody labeling.
Caption: Logic of pH-dependent drug release from an ADC.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common bioconjugation procedures using hydrazide chemistry.
4.1 Protocol 1: Site-Specific Labeling of an Antibody via Glycan Oxidation
This protocol describes the site-specific conjugation of a hydrazide-functionalized molecule (e.g., a fluorescent dye or drug) to the carbohydrate moieties of an antibody, preserving the antigen-binding site.[16][17][18]
Materials:
-
Antibody (IgG type)
-
Hydrazide-functionalized payload (e.g., dye, drug, biotin)
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Ethylene (B1197577) glycol (for quenching)
Methodology:
-
Antibody Preparation:
-
Buffer exchange the antibody into 0.1 M Sodium Acetate Buffer (pH 5.5).
-
Adjust the final antibody concentration to 2-5 mg/mL.
-
-
Generation of Aldehyde Groups:
-
Prepare a fresh 20 mM solution of NaIO₄ in 0.1 M Sodium Acetate Buffer, protected from light.[17]
-
Add the NaIO₄ solution to the antibody solution to a final periodate concentration of 1-10 mM.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
-
Quenching and Purification:
-
Stop the oxidation reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes.
-
Immediately purify the oxidized antibody using a desalting column pre-equilibrated with PBS (pH 7.4) to remove excess periodate and byproducts.
-
-
Hydrazone Conjugation:
-
Dissolve the hydrazide-functionalized payload in anhydrous DMSO to a concentration of 10-50 mM.
-
Add the hydrazide solution to the purified, oxidized antibody solution. A 20 to 50-fold molar excess of the hydrazide payload over the antibody is a typical starting point.[17]
-
Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light. For aniline-catalyzed reactions, add aniline to a final concentration of 10-100 mM.[10]
-
-
Final Purification:
-
Remove unreacted hydrazide payload by purifying the conjugate using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Storage:
-
Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.[17]
-
4.2 Protocol 2: Reductive Amination for Hydrazone Bond Stabilization
This procedure should be performed after the conjugation step (Step 4 in Protocol 1) but before the final purification. It creates a highly stable, irreversible linkage.[1]
Materials:
-
Hydrazone-linked conjugate from Protocol 1
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction buffer from conjugation (e.g., PBS, pH 7.4)
Methodology:
-
Prepare Reducing Agent:
-
Prepare a fresh stock solution of NaBH₃CN (e.g., 1 M in water). Caution: NaBH₃CN is toxic. Handle with appropriate safety precautions.
-
-
Reduction Reaction:
-
To the hydrazone conjugation reaction mixture, add the NaBH₃CN stock solution to a final concentration of 50-100 mM.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Proceed immediately to the final purification step (Step 5 in Protocol 1) to remove the reducing agent and other small molecules from the stabilized conjugate.
-
References
- 1. Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. interchim.fr [interchim.fr]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Site-Specific Labeling of Glycoproteins with Hydrazide-PEG4-Desthiobiotin
Introduction
The selective modification of glycoproteins is a critical technique in glycobiology, diagnostics, and therapeutic development. Labeling the glycan moieties of a glycoprotein (B1211001) offers a distinct advantage as it allows for conjugation away from the protein's active or binding sites, thereby preserving its biological function.[1][2] This protocol details a robust method for the site-specific labeling of glycoproteins using Hydrazide-PEG4-Desthiobiotin. The process involves the mild oxidation of cis-diol groups within the carbohydrate residues to generate reactive aldehyde groups, followed by their specific reaction with a hydrazide-functionalized desthiobiotin reagent to form a stable hydrazone bond.[1][3]
Desthiobiotin provides a strong but reversible interaction with streptavidin, allowing for gentle elution of the labeled glycoprotein under native conditions, a significant advantage over the nearly irreversible biotin-streptavidin bond.[4][5] The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer reduces potential steric hindrance, enhances water solubility, and minimizes aggregation of the labeled protein.[6]
Principle of the Method
The labeling strategy is a two-step process:
-
Oxidation: Sodium meta-periodate (NaIO₄) is used to mildly oxidize the cis-diol groups present in the sugar residues of the glycoprotein, particularly sialic acids, to create aldehyde groups.[1][2][7] The reaction conditions can be controlled to achieve selective oxidation. For instance, a low concentration of sodium periodate (B1199274) (e.g., 1 mM) preferentially oxidizes sialic acid residues.[2][8]
-
Hydrazide Ligation: The newly formed aldehyde groups react specifically with the hydrazide moiety of this compound in a slightly acidic to neutral pH range to form a stable hydrazone linkage.[6][9]
Experimental Protocols
Materials Required
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Ligation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: Ethylene (B1197577) Glycol or Glycerol
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., Sephadex G-25) or dialysis cassettes
-
Spectrophotometer or protein concentration assay kit
Protocol 1: General Glycoprotein Labeling
This protocol is suitable for the general labeling of accessible carbohydrate residues on a glycoprotein.
1. Glycoprotein Preparation:
-
Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the hydrazide reaction.[8][9]
2. Oxidation of Glycoprotein:
-
Immediately before use, prepare a 20 mM stock solution of sodium meta-periodate in Oxidation Buffer.[6][10] Note: This solution is light-sensitive and should be prepared fresh and kept in the dark or in an amber vial.[2][7]
-
Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution to achieve a final periodate concentration of 10 mM.[1][2]
-
Incubate the reaction for 30 minutes at room temperature or on ice, protected from light.[1][2][10]
3. Quenching the Oxidation Reaction:
-
Add a quenching solution, such as ethylene glycol or glycerol, to a final concentration of 10-20 mM to consume any excess periodate.
-
Incubate for 5-10 minutes at room temperature.
4. Removal of Excess Reagents:
-
Purify the oxidized glycoprotein from excess sodium periodate and quenching reagent using a desalting column or dialysis.[3][10] Equilibrate the column or perform dialysis against the Ligation Buffer.
5. Ligation with this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.[8]
-
Add the this compound stock solution to the purified, oxidized glycoprotein solution to achieve a desired molar excess of the labeling reagent (e.g., 15-fold molar excess).[8] The optimal molar ratio may need to be determined empirically.[8]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3][8][10]
6. Purification of the Labeled Glycoprotein:
-
Remove unreacted this compound by desalting or dialysis against an appropriate storage buffer (e.g., PBS).[3][10]
Protocol 2: Selective Labeling of Sialic Acid Residues
This protocol is designed to selectively label terminal sialic acid residues, which are often more accessible and less likely to be involved in the protein's core structure.
1. Glycoprotein Preparation:
-
Follow step 1 of Protocol 1.
2. Selective Oxidation of Sialic Acids:
-
Prepare a 20 mM stock solution of sodium meta-periodate in Oxidation Buffer.[1][6]
-
Add the 20 mM sodium periodate stock solution to the glycoprotein solution to achieve a final concentration of 1 mM.[1][2]
-
Incubate for 30 minutes on ice, protected from light.[1]
3. Quenching and Purification:
-
Follow steps 3 and 4 of Protocol 1.
4. Ligation and Final Purification:
-
Follow steps 5 and 6 of Protocol 1.
Data Presentation
Table 1: Summary of Quantitative Parameters for Glycoprotein Labeling
| Parameter | Protocol 1 (General Labeling) | Protocol 2 (Sialic Acid Labeling) | Reference |
| Glycoprotein Concentration | 1-10 mg/mL | 1-10 mg/mL | [7] |
| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | 0.1 M Sodium Acetate, pH 5.5 | [3][6] |
| Sodium Periodate (NaIO₄) Concentration | 10 mM | 1 mM | [1][2] |
| Oxidation Incubation Time | 30 minutes | 30 minutes | [1][2][10] |
| Oxidation Temperature | Room Temperature or On Ice | On Ice | [1][10] |
| Ligation Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 | [10] |
| This compound Molar Excess | 10-20 fold (optimize empirically) | 10-20 fold (optimize empirically) | [8] |
| Ligation Incubation Time | 2 hours to overnight | 2 hours to overnight | [3][8][10] |
| Ligation Temperature | Room Temperature or 4°C | Room Temperature or 4°C | [8] |
Visualization of Workflow and Chemistry
Caption: Experimental workflow for glycoprotein labeling.
Caption: Chemical reaction of periodate oxidation and hydrazide ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. Desthiobiotin Affinity Ligand [biosyn.com]
- 6. interchim.fr [interchim.fr]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. proteochem.com [proteochem.com]
Application Notes and Protocols for Hydrazide-PEG4-Desthiobiotin in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Hydrazide-PEG4-Desthiobiotin for the enrichment and analysis of glycoproteins and their interaction partners through pull-down assays. This technique is particularly valuable for studying cell surface proteins, which are often glycosylated and play crucial roles in signaling, cell-cell interaction, and disease pathogenesis.
Introduction
This compound is a powerful bioconjugation reagent designed for the selective labeling and subsequent capture of glycoproteins. The reagent features a hydrazide group that specifically reacts with aldehyde groups on carbohydrate moieties of glycoproteins. These aldehydes can be generated by mild oxidation of cis-diols in sugars, such as sialic acids, with sodium periodate (B1199274).[1]
The desthiobiotin tag provides a strong but reversible interaction with streptavidin-based affinity resins. Unlike the nearly irreversible bond between biotin (B1667282) and streptavidin, desthiobiotin allows for the gentle elution of captured proteins and their binding partners under native conditions using a solution of free biotin.[1] This "soft release" is critical for preserving the integrity of protein complexes for downstream analysis, such as mass spectrometry.[1] The polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and the labeled molecules, which helps to prevent aggregation.[1]
This method is ideal for:
-
Identifying and profiling cell surface glycoproteins.
-
Discovering novel protein-protein interactions.
-
Isolating and studying receptor-ligand complexes.
-
Enriching low-abundance glycoproteins for further analysis.
Experimental Workflow
The overall experimental workflow for a pull-down assay using this compound can be summarized in the following steps:
Caption: A generalized workflow for a pull-down assay using this compound.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycoproteins on Live Cells
This protocol describes the labeling of glycoproteins directly on the surface of live cells, a common application for identifying the "surfaceome."
Materials:
-
This compound (e.g., Thermo Scientific™ EZ-Link™ this compound)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sodium meta-periodate (NaIO₄)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Culture: Grow cells to a high confluency (80-90%) in an appropriate culture vessel.
-
Cell Washing: Gently wash the cells three times with ice-cold PBS to remove any residual serum proteins.
-
Oxidation:
-
Prepare a fresh 1-2 mM solution of sodium meta-periodate in ice-cold PBS.
-
Incubate the cells with the periodate solution for 15-20 minutes at 4°C in the dark. This step oxidizes sialic acid residues on cell surface glycoproteins to create aldehyde groups.[1]
-
Note: The optimal concentration of periodate and incubation time may need to be determined empirically for different cell types to ensure cell viability.
-
-
Quenching of Oxidation:
-
Remove the periodate solution and quench the reaction by adding a 1 mM glycerol solution in PBS.
-
Incubate for 5 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS.
-
-
Labeling Reaction:
-
Prepare a 1-5 mM solution of this compound in PBS. It is recommended to first dissolve the reagent in a small amount of DMSO and then dilute it with PBS.
-
Incubate the cells with the labeling solution for 30-60 minutes at 4°C.
-
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS to remove unreacted labeling reagent.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled cell surface proteins.
-
Protocol 2: Pull-Down of Labeled Glycoproteins and Interacting Partners
This protocol details the capture of desthiobiotinylated proteins and their binding partners using streptavidin-coated magnetic beads.
Materials:
-
Labeled cell lysate (from Protocol 1)
-
Streptavidin magnetic beads (e.g., Thermo Scientific™ Pierce™ Streptavidin Magnetic Beads)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., PBS containing 10 mM Biotin, pH 7.2)
-
Sample buffer for downstream analysis (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer an appropriate amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads three times with the wash buffer.
-
-
Binding of Labeled Proteins:
-
Add the clarified cell lysate to the equilibrated streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the desthiobiotin-labeled proteins to bind to the beads.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant (unbound fraction).
-
Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the elution buffer to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle agitation. The free biotin in the elution buffer will compete with the desthiobiotin-labeled proteins for binding to streptavidin, thus releasing the captured protein complexes.
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted proteins.
-
-
Sample Preparation for Downstream Analysis:
-
The eluted sample can be directly analyzed by SDS-PAGE and Western blotting or processed for mass spectrometry.
-
For mass spectrometry, the eluted proteins are typically subjected to in-solution or in-gel tryptic digestion, followed by LC-MS/MS analysis.
-
Data Presentation: Quantitative Proteomics Analysis
A common application of this pull-down assay is the identification and quantification of cell surface glycoproteins and their interaction partners using mass spectrometry. The following table represents a typical dataset obtained from a quantitative proteomics experiment comparing the abundance of cell surface proteins between two conditions (e.g., control vs. treated cells).
| Protein Name | Gene Name | Uniprot Acc. | Peptide Count | Fold Change (Treated/Control) | p-value |
| Epidermal growth factor receptor | EGFR | P00533 | 25 | 2.5 | 0.001 |
| Integrin beta-1 | ITGB1 | P05556 | 18 | 1.8 | 0.015 |
| CD44 antigen | CD44 | P16070 | 15 | -1.5 | 0.023 |
| Catenin beta-1 | CTNNB1 | P35222 | 12 | 2.1 | 0.005 |
| Growth factor receptor-bound protein 2 | GRB2 | P62993 | 10 | 2.3 | 0.002 |
| E-cadherin | CDH1 | P12830 | 21 | -2.0 | 0.008 |
| MET proto-oncogene, receptor tyrosine kinase | MET | P08581 | 19 | 1.6 | 0.031 |
| Transferrin receptor protein 1 | TFRC | P02786 | 16 | 1.2 | 0.150 |
Table 1: Representative quantitative proteomics data from a this compound pull-down experiment. The table shows a list of identified proteins, their corresponding gene names and Uniprot accession numbers, the number of unique peptides identified for each protein, the fold change in abundance between the two experimental conditions, and the statistical significance (p-value).
Mandatory Visualization: Signaling Pathway and Experimental Logic
Application in Studying the EGFR Signaling Pathway
The this compound pull-down assay can be employed to investigate the protein interaction network of key cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). By labeling the glycoproteins on the cell surface, EGFR and its interacting partners can be co-purified and identified.
Caption: EGFR signaling and pull-down assay logic.
This diagram illustrates how the binding of EGF to its receptor, EGFR, initiates a signaling cascade. A pull-down assay targeting glycoproteins would capture EGFR and its direct interaction partners, such as Grb2, allowing for the elucidation of the initial steps in this pathway.
Logical Relationship of the Pull-Down Assay Components
The success of the pull-down assay relies on the specific chemical reactions and affinity interactions between the different components.
Caption: Logical relationships in the pull-down assay.
References
Application Notes and Protocols for Hydrazide-PEG4-Desthiobiotin Labeling of Oxidized Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody modification is a critical technique in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and various immunoassays. Labeling antibodies through the oxidation of their carbohydrate moieties, primarily located in the Fc region, offers a distinct advantage by directing conjugation away from the antigen-binding sites (Fab regions), thereby preserving immunoreactivity.[1][2] This method involves the gentle oxidation of cis-diol groups within the sugar residues of the antibody's glycans to form reactive aldehyde groups. These aldehydes can then be selectively targeted by reagents containing a hydrazide functional group, forming a stable hydrazone bond.[3][4]
Hydrazide-PEG4-Desthiobiotin is a specialized labeling reagent designed for this purpose. It features three key components:
-
Hydrazide group (-NH-NH2): Reacts specifically with aldehyde groups on the oxidized antibody to form a stable covalent bond.[1][2][4][5]
-
PEG4 spacer (Polyethylene glycol): A short, hydrophilic spacer that enhances the solubility of the labeled antibody and reduces the potential for aggregation.[2]
-
Desthiobiotin: A derivative of biotin (B1667282) that binds to streptavidin with a lower affinity than biotin.[1][6] This allows for the gentle and efficient elution of the labeled antibody from streptavidin-based affinity matrices using a solution of free biotin, a significant advantage for purification and pull-down assays.[1][6]
These application notes provide a detailed protocol for the site-specific labeling of oxidized antibodies with this compound, along with methods for purification and characterization of the resulting conjugate.
Signaling Pathways and Experimental Workflows
Caption: A flowchart illustrating the key steps in the this compound labeling of oxidized antibodies.
Experimental Protocols
Protocol 1: Oxidation of Antibody Glycans
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of an antibody using sodium periodate.
Materials:
-
Antibody of interest (e.g., IgG)
-
Sodium Periodate (NaIO4)
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Desalting columns
Procedure:
-
Buffer Exchange: Prepare the antibody in Oxidation Buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
Prepare Sodium Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium periodate in Oxidation Buffer. Protect the solution from light.
-
Oxidation Reaction: Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution, such as 15 mM glycerol, and incubating for 5 minutes at room temperature.
-
Purification: Immediately purify the oxidized antibody from excess sodium periodate and byproducts using a desalting column equilibrated with Oxidation Buffer.
Protocol 2: Labeling of Oxidized Antibody with this compound
This protocol details the conjugation of the hydrazide-containing desthiobiotin reagent to the aldehyde groups on the oxidized antibody.
Materials:
-
Oxidized antibody (from Protocol 1)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 100 mM Sodium Acetate, pH 5.5
-
Desalting columns
Procedure:
-
Prepare Labeling Reagent: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 50-fold molar excess of the this compound solution to the oxidized antibody solution. The optimal molar excess may vary depending on the antibody and desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 3: Determination of Desthiobiotin-to-Antibody Ratio (DAR)
The degree of labeling can be estimated using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or more accurately determined by mass spectrometry (LC-MS).[] The HABA assay is a colorimetric method based on the displacement of HABA from avidin (B1170675) by biotin or its analogs.
Materials:
-
Desthiobiotin-labeled antibody
-
HABA/Avidin pre-mixed solution
-
Spectrophotometer
Procedure (HABA Assay):
-
Follow the manufacturer's instructions for the specific HABA assay kit being used.
-
Briefly, measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add a known amount of the desthiobiotin-labeled antibody to the HABA/Avidin solution.
-
Measure the decrease in absorbance at 500 nm.
-
Calculate the moles of desthiobiotin based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
-
Determine the DAR by dividing the moles of desthiobiotin by the moles of antibody.
Data Presentation
The following tables summarize the expected quantitative data from the labeling experiments.
Table 1: Properties of Biotin and Desthiobiotin
| Property | Biotin | Desthiobiotin | Reference |
| Binding Affinity to Streptavidin (Kd) | ~10⁻¹⁵ M | ~10⁻¹¹ M | [1][8] |
| Binding to Streptavidin | Essentially irreversible | Reversible | [6] |
| Elution from Streptavidin | Harsh denaturing conditions | Mild conditions (excess free biotin) | [1][6] |
Table 2: Expected Labeling Efficiency and Immunoreactivity
| Labeling Method | Target Residue(s) | Expected DAR* | Potential Impact on Immunoreactivity |
| This compound | Oxidized glycans (Fc region) | 2-4 | Minimal |
| NHS-Ester Biotin | Lysine residues (distributed) | 4-8 | Moderate to High |
*DAR (Drug-to-Antibody Ratio) is an analogous term representing the Desthiobiotin-to-Antibody Ratio in this context.
Table 3: Comparison of Labeled Antibodies in an ELISA Application
| Labeled Antibody | Antigen Binding (EC50) | Signal-to-Noise Ratio |
| This compound Labeled | ~1.2 nM | High |
| NHS-Ester Biotin Labeled | ~5.8 nM | Moderate |
| Unlabeled Antibody | ~1.0 nM | N/A |
Logical Relationships and Chemical Reactions
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Effect of N-Glycan Profiles on Binding Affinity of Diagnostic Antibody Produced by Hybridomas in Serum-Free Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. | Semantic Scholar [semanticscholar.org]
- 4. Glycan Modification and Its Effect on Monoclonal Antibodies: Optimizing Efficacy Through Glycan Modification Techniques – Dog Sport Holland [dogsportholland.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: Molar Excess Calculation for Hydrazide-PEG4-Desthiobiotin Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazide-PEG4-Desthiobiotin is a versatile bioconjugation reagent designed for the efficient and specific labeling of biomolecules containing carbonyl groups (aldehydes or ketones). This reagent incorporates three key functional elements:
-
Hydrazide Group (-NH-NH₂): This functional group reacts specifically with aldehydes and ketones under mild acidic conditions (pH 4-7) to form a stable hydrazone bond.[1][2] This targeted reactivity is particularly useful for labeling glycoproteins, where carbohydrate moieties can be oxidized to generate aldehyde groups.[2][3]
-
PEG4 Spacer (Polyethylene Glycol): The tetra-polyethylene glycol spacer arm is a hydrophilic linker that enhances the solubility of the labeled molecule and reduces potential steric hindrance, thereby preserving the biological activity of the target biomolecule.[1][4]
-
Desthiobiotin Tag: A derivative of biotin (B1667282) that binds to streptavidin and its analogs. The key advantage of desthiobiotin is its moderate binding affinity, which allows for gentle and efficient elution of the labeled molecule from streptavidin affinity matrices using competitive displacement with biotin.
The reaction between the hydrazide group and a carbonyl forms a bond that is significantly more stable than a Schiff base formed with a simple amine, making it ideal for a wide range of protein-labeling applications.[1] This application note provides a detailed guide to calculating the optimal molar excess of this compound and experimental protocols for successful conjugation.
Molar Excess Calculation
The "molar excess" refers to the molar ratio of the labeling reagent (this compound) to the biomolecule being labeled. Optimizing this ratio is critical for controlling the Degree of Labeling (DOL), which is the average number of label molecules conjugated to each biomolecule molecule.
Factors Influencing Optimal Molar Excess:
-
Biomolecule Concentration: More dilute protein solutions generally require a higher molar excess of the labeling reagent to achieve the same degree of labeling as more concentrated solutions due to reaction kinetics.[5][6]
-
Reactivity of the Biomolecule: The number and accessibility of aldehyde or ketone groups on the biomolecule's surface will directly influence the reaction efficiency.
-
Desired Degree of Labeling (DOL): Different applications may require different DOLs. For many applications, a final DOL of 2-10 is often optimal.[7] A low DOL may result in an insufficient signal, while an excessively high DOL can lead to protein precipitation or loss of biological activity.[5]
Data Presentation: Recommended Molar Excess Ratios
The optimal molar excess should be determined empirically for each specific biomolecule and application. The following table provides general recommendations for starting molar excess ratios.
| Biomolecule Concentration | Recommended Starting Molar Excess (Label : Biomolecule) | Notes |
| > 2 mg/mL | 5-15 fold | Higher biomolecule concentrations lead to more efficient labeling.[6] |
| 0.5 - 2 mg/mL | 15-25 fold | A common concentration range for antibody and protein labeling.[6][8] |
| < 0.5 mg/mL | 20-50 fold | A higher excess is often needed to compensate for slower reaction kinetics at lower concentrations.[5] |
Experimental Protocols
Protocol 1: Generation of Aldehydes on Glycoproteins (Oxidation)
This step is necessary for labeling glycoproteins that do not naturally possess accessible aldehyde or ketone groups. The protocol uses sodium meta-periodate to oxidize cis-diol groups in the sugar residues.
Materials:
-
Glycoprotein (B1211001) to be labeled
-
Sodium meta-periodate (NaIO₄)
-
Coupling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Dissolve the glycoprotein in Coupling Buffer to a final concentration of 0.5-2 mg/mL.
-
Prepare a fresh solution of sodium meta-periodate in the Coupling Buffer.
-
Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.
-
Remove the excess sodium meta-periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer (pH 5.5).
Protocol 2: Labeling with this compound
A. Reagent Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the reagent, for example, a 10 mM solution, by dissolving it in an appropriate solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] Mix well by pipetting or vortexing. This stock solution can be stored at -20°C for future use.[9]
B. Molar Excess Calculation (Step-by-Step) Perform all calculations before initiating the labeling reaction.[6]
Step 1: Calculate moles of the biomolecule.
-
Moles of Biomolecule = (Mass of Biomolecule in g) / (Molecular Weight of Biomolecule in g/mol )
-
Example: For 1 mL of a 1 mg/mL IgG solution (MW ≈ 150,000 g/mol ):
-
Mass = 1 mg = 0.001 g
-
Moles of IgG = 0.001 g / 150,000 g/mol = 6.67 x 10⁻⁹ mol (or 6.67 nmol)
-
Step 2: Calculate moles of this compound needed.
-
Moles of Label = Moles of Biomolecule x Desired Molar Excess
-
Example: For a 15-fold molar excess:
-
Moles of Label = 6.67 nmol x 15 = 100 nmol
-
Step 3: Calculate the volume of the labeling reagent stock solution to add.
-
Volume to Add (in µL) = (Moles of Label in nmol) / (Stock Solution Concentration in mM)
-
Example: Using a 10 mM stock solution:
-
Volume to Add = 100 nmol / 10 mM = 10 µL
-
C. Labeling Reaction
-
Add the calculated volume of the this compound stock solution to the oxidized glycoprotein solution.
-
Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C.[6]
D. Purification of the Labeled Biomolecule
-
After incubation, remove the excess, non-reacted this compound reagent.
-
This is typically achieved using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer like Phosphate-Buffered Saline (PBS).[5][6]
-
The purified desthiobiotin-labeled biomolecule is now ready for use in downstream applications, such as affinity purification or detection assays.
Visualization of Workflow and Chemistry
Caption: Experimental workflow for labeling glycoproteins.
Caption: Hydrazide-carbonyl reaction chemistry.
References
- 1. PEG Hydrazide | BroadPharm [broadpharm.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hydrazone Bond Formation with Hydrazide-PEG4-Desthiobiotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and buffer conditions for the conjugation of Hydrazide-PEG4-Desthiobiotin to aldehyde or ketone-containing molecules via hydrazone bond formation. This technology is pivotal for applications such as protein and glycoprotein (B1211001) labeling, drug delivery, and diagnostic assay development.
Introduction
Hydrazone bond formation is a robust and widely utilized bioconjugation technique that proceeds via the reaction of a hydrazide with an aldehyde or a ketone to form a stable hydrazone linkage.[1][2][3] This reaction is particularly advantageous due to its bio-orthogonality, meaning it does not interfere with native biological processes.[4] this compound is a valuable reagent that incorporates a reactive hydrazide group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety for reversible binding to streptavidin.[5] The PEG spacer enhances solubility and reduces aggregation of the labeled molecule.[5][6] Desthiobiotin provides a strong but reversible interaction with streptavidin, allowing for mild elution conditions which is ideal for the purification of labeled molecules and their interacting partners.[5]
The formation of the hydrazone bond is acid-catalyzed, with the rate-limiting step at neutral pH being the dehydration of the carbinolamine intermediate.[4][7] The reaction kinetics are optimal under mildly acidic conditions, typically between pH 4.5 and 6.0.[8][9] However, the reaction can also proceed at a physiological pH of 7.4, albeit at a slower rate.[1][10] To enhance the reaction rate at neutral pH, catalysts such as aniline (B41778) and its derivatives can be employed.[11][12][13][14] The resulting hydrazone bond is stable at neutral pH but is susceptible to hydrolysis under acidic conditions, a property that can be leveraged for pH-responsive drug release.[1][15]
Key Considerations for Buffer Conditions
The selection of an appropriate buffer system is critical for efficient hydrazone bond formation. The following table summarizes the key parameters and recommendations:
| Parameter | Recommended Condition | Rationale & Remarks | Citations |
| pH | 4.5 - 6.0 (Optimal) | Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic for nucleophilic attack by the hydrazide. This pH range provides the fastest reaction kinetics. | [3][8][16] |
| 6.0 - 7.5 (Sub-optimal but viable) | Reaction proceeds at a slower rate. Suitable for applications where acidic conditions may be detrimental to the biomolecule of interest. Use of a catalyst is recommended to improve efficiency. | [1][10][11] | |
| Buffer Type | Acetate Buffer | Effective in the optimal acidic pH range (pKa ~4.76). | [17] |
| Phosphate Buffer (e.g., PBS) | Suitable for reactions at or near neutral pH. Ensure the absence of primary amines. | [10][11] | |
| MES Buffer | Good buffering capacity in the pH 5.5-6.7 range. | ||
| Buffers to Avoid | Tris or other primary amine-containing buffers | Primary amines will compete with the hydrazide for reaction with the aldehyde/ketone, thereby quenching the desired conjugation reaction. | [5] |
| Additives/Catalysts | Aniline and its derivatives (e.g., 5-methoxyanthranilic acid) | Significantly accelerate the reaction rate at neutral pH by forming a more reactive Schiff base intermediate. Typically used at concentrations of 10-100 mM. | [6][11][12][13][14] |
| Arginine | Can act as a catalyst and also helps to prevent protein aggregation during the ligation process. | [18] | |
| Solvent | Aqueous buffer with minimal organic co-solvent | This compound is soluble in aqueous buffers. If stock solutions are prepared in DMSO or DMF, the final concentration of the organic solvent in the reaction mixture should be minimized (typically <10%). | [5][10] |
Experimental Protocols
Protocol 1: General Labeling of an Aldehyde-Containing Protein
This protocol describes the general procedure for labeling a protein that has been modified to contain aldehyde groups (e.g., through periodate (B1199274) oxidation of glycoproteins).
Materials:
-
Aldehyde-containing protein in a suitable buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)
-
This compound (dissolved in DMSO or water)
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
(Optional) Aniline solution (for reactions at pH > 6.0)
-
Desalting column for buffer exchange and removal of excess reagent.
Procedure:
-
Prepare the Protein: Ensure the aldehyde-containing protein is in the recommended Reaction Buffer. If necessary, perform a buffer exchange using a desalting column. The protein concentration should ideally be in the range of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Dissolve the required amount of this compound in DMSO or water to prepare a 10-50 mM stock solution.
-
Reaction Setup: Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal molar excess should be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. For reactions at neutral pH or with less reactive carbonyls, the incubation time may need to be extended (e.g., overnight at 4°C). If using a catalyst like aniline, add it to the reaction mixture at a final concentration of 10-50 mM.
-
Purification: Remove the excess, unreacted this compound and any catalyst by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or a biotin (B1667282) quantification assay (e.g., HABA assay).
Protocol 2: Oxidation of Glycoproteins and Subsequent Labeling
This protocol is for labeling glycoproteins by first creating aldehyde groups on their carbohydrate moieties through periodate oxidation.
Materials:
-
Glycoprotein of interest in PBS, pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Labeling Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Desalting column
Procedure:
-
Oxidation: a. Dissolve the glycoprotein in PBS at a concentration of 1-10 mg/mL. b. Add sodium meta-periodate to a final concentration of 1-10 mM. For sensitive proteins or to specifically oxidize sialic acids, use a lower concentration (e.g., 1 mM).[5][6] c. Incubate the reaction on ice in the dark for 15-30 minutes. d. Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate on ice for 5 minutes. e. Immediately remove the excess periodate and glycerol by buffer exchange into the Labeling Buffer using a desalting column.
-
Labeling: a. To the aldehyde-containing glycoprotein in Labeling Buffer, add a 10- to 50-fold molar excess of this compound. b. Incubate at room temperature for 2-4 hours.
-
Purification and Characterization: a. Purify the labeled glycoprotein as described in Protocol 1 (Step 5). b. Characterize the conjugate as described in Protocol 1 (Step 6).
Visualizations
Hydrazone Bond Formation Workflow
Caption: Workflow for hydrazone bond formation.
Mechanism of Acid-Catalyzed Hydrazone Formation
Caption: Mechanism of hydrazone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. interchim.fr [interchim.fr]
- 18. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Cell Surface Protein Labeling with Hydrazide-PEG4-Desthiobiotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the selective labeling of cell surface glycoproteins using Hydrazide-PEG4-Desthiobiotin. This technique is a powerful tool for identifying and isolating cell surface proteins, studying protein trafficking, and developing targeted drug delivery systems. The method relies on a two-step process: the mild oxidation of carbohydrate moieties on glycoproteins to generate aldehyde groups, followed by the covalent attachment of this compound.
The use of desthiobiotin, a modified form of biotin (B1667282), offers a significant advantage for affinity purification. Unlike the nearly irreversible bond between biotin and streptavidin, the desthiobiotin-streptavidin interaction is strong but can be readily reversed under mild, physiological conditions by displacement with biotin.[1][2][3] This allows for the gentle elution of captured proteins, preserving their native structure and function. The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and reduces steric hindrance, facilitating efficient labeling and subsequent detection.[4][5][6]
Principle of the Method
The labeling strategy involves two key chemical reactions:
-
Oxidation: Sialic acid residues, commonly found on the termini of glycan chains of cell surface glycoproteins, are selectively oxidized using a mild oxidizing agent, sodium meta-periodate (NaIO₄).[4][7][8] This reaction cleaves the vicinal diols of the sialic acid, generating reactive aldehyde groups.[9][10]
-
Hydrazone Bond Formation: The hydrazide group (-NH-NH₂) of this compound reacts specifically with the newly formed aldehyde groups on the glycoproteins.[5][11] This reaction forms a stable covalent hydrazone bond, effectively tagging the glycoproteins with desthiobiotin.[4][12]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| This compound | Thermo Fisher | 21360 | 4°C |
| Sodium meta-periodate (NaIO₄) | Sigma-Aldrich | S1878 | Room Temperature, protected from light |
| Anhydrous Dimethyl sulfoxide (B87167) (DMSO) | Thermo Fisher | D12345 | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| 0.5 M EDTA, pH 8.0 | Invitrogen | 15575020 | Room Temperature |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | -20°C |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 | 4°C |
| Streptavidin-agarose resin | Thermo Fisher | 20349 | 4°C |
| Biotin solution (for elution) | Sigma-Aldrich | B4501 | 4°C |
| Protease Inhibitor Cocktail | Roche | 11836170001 | -20°C |
Reagent Preparation
-
10 mM this compound Stock Solution: Dissolve 1 mg of this compound in 210 µL of anhydrous DMSO.[12] Mix well by pipetting. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
20 mM Sodium meta-periodate Solution: Immediately before use, dissolve 4.28 mg of NaIO₄ in 1 mL of ice-cold PBS (pH 7.4). Protect from light by wrapping the tube in aluminum foil. This solution should be freshly prepared for each experiment.[11][13]
-
Quenching Solution (100 mM Glycine (B1666218) in PBS): Dissolve 0.75 g of glycine in 100 mL of PBS. Filter sterilize and store at 4°C.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and 1X Protease Inhibitor Cocktail. Store at 4°C.
-
Wash Buffer: PBS containing 0.1% Tween-20.
-
Elution Buffer: 50 mM Biotin in PBS.
Step-by-Step Protocol for Cell Surface Labeling
-
Cell Preparation: a. Culture cells to 80-90% confluency in an appropriate culture dish. b. Gently wash the cells twice with ice-cold PBS to remove any residual serum proteins.
-
Oxidation of Cell Surface Glycoproteins: a. Add the freshly prepared 20 mM sodium meta-periodate solution to the cells to achieve a final concentration of 1 mM (e.g., add 1 mL of 20 mM NaIO₄ to 19 mL of PBS covering the cells). b. Incubate the cells on ice in the dark for 15-20 minutes.[7] c. Aspirate the periodate (B1199274) solution and quench the reaction by washing the cells three times with ice-cold PBS.
-
Labeling with this compound: a. Dilute the 10 mM this compound stock solution in PBS to a final concentration of 1-2 mM. b. Add the labeling solution to the cells and incubate for 1-2 hours at 4°C or room temperature with gentle agitation.[11] c. After incubation, remove the labeling solution and wash the cells three times with ice-cold PBS to remove unreacted reagent.
-
Cell Lysis and Protein Extraction: a. Add ice-cold Lysis Buffer to the labeled cells. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (containing the labeled proteins) to a new tube.
-
Affinity Purification of Labeled Proteins (Optional): a. Equilibrate the streptavidin-agarose resin by washing it three times with Lysis Buffer. b. Add the cell lysate to the equilibrated resin and incubate for 2-4 hours at 4°C with gentle rotation. c. Pellet the resin by centrifugation (e.g., 500 x g for 2 minutes) and discard the supernatant. d. Wash the resin extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins. e. Elute the captured desthiobiotinylated proteins by incubating the resin with Elution Buffer for 30-60 minutes at room temperature. f. Collect the eluate containing the purified cell surface proteins for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).
Visualizations
Experimental Workflow
Caption: Workflow for cell surface protein labeling.
Chemical Labeling Pathway
Caption: Chemical pathway of glycoprotein labeling.
Data Presentation
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling efficiency | Inefficient oxidation of glycoproteins. | Ensure the sodium meta-periodate solution is freshly prepared and protected from light. Optimize the concentration (1-2 mM) and incubation time (15-30 min) of the periodate treatment.[7][12] |
| Inactive this compound reagent. | Store the reagent properly at 4°C and the stock solution at -20°C. Avoid multiple freeze-thaw cycles. | |
| Presence of primary amines in buffers (e.g., Tris). | Use amine-free buffers like PBS or HEPES during the oxidation and labeling steps, as primary amines can quench the aldehyde groups.[11][12][13] | |
| High background/non-specific binding | Insufficient washing after labeling. | Increase the number and duration of wash steps after incubation with the this compound reagent. |
| Inadequate blocking during affinity purification. | Pre-clear the lysate with unconjugated agarose (B213101) beads before adding to the streptavidin resin. Include a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffers. | |
| Cell death or detachment | Harsh treatment conditions. | Perform all steps on ice to maintain cell viability. Ensure the concentration of sodium meta-periodate does not exceed the recommended range. Minimize the duration of incubation steps. |
| Inefficient elution from streptavidin resin | Using standard biotin elution protocols. | While desthiobiotin allows for milder elution, ensure the biotin concentration in the elution buffer is sufficient (e.g., 50 mM) and allow adequate incubation time for displacement to occur. Gentle agitation can also improve elution efficiency. |
Conclusion
The this compound labeling method is a robust and versatile technique for the targeted analysis of cell surface glycoproteins. The mild reaction conditions preserve cell viability, making it suitable for studies on living cells. The reversible nature of the desthiobiotin-streptavidin interaction is a key advantage for the purification and functional analysis of the labeled proteins. By following the detailed protocols and troubleshooting guidelines provided, researchers can successfully implement this powerful tool in their studies.
References
- 1. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. proteochem.com [proteochem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. interchim.fr [interchim.fr]
Application Notes and Protocols for Affinity Purification of Interacting Proteins Using Hydrazide-PEG4-Desthiobiotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazide-PEG4-Desthiobiotin is a versatile reagent designed for the efficient labeling and subsequent affinity purification of interacting proteins. This molecule features a hydrazide group for covalent attachment to target biomolecules, a flexible polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a desthiobiotin moiety for reversible binding to streptavidin-based affinity matrices.
The key advantage of the desthiobiotin tag lies in its lower binding affinity to streptavidin (Kd ≈ 10⁻¹¹ M) compared to biotin (B1667282) (Kd ≈ 10⁻¹⁵ M)[1]. This allows for the gentle elution of labeled proteins and their interacting partners under mild, non-denaturing conditions, typically using a competitive displacement with free biotin[1]. This approach preserves the integrity of protein complexes, making it an ideal tool for studying protein-protein interactions.
This document provides detailed application notes and protocols for using this compound to label and purify interacting proteins from complex biological samples.
Principle of the Method
The overall workflow involves three main stages:
-
Protein Labeling: The target protein ("bait") is covalently labeled with this compound. This can be achieved through two primary chemistries:
-
Labeling of Glycoproteins: The carbohydrate moieties of glycoproteins are oxidized to generate aldehyde groups, which then react with the hydrazide group of the reagent to form a stable hydrazone bond.
-
Labeling of Carboxyl Groups: The carboxyl groups (aspartic acid, glutamic acid, or C-terminus) of any protein can be activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to react with the hydrazide group.
-
-
Affinity Purification: The desthiobiotinylated bait protein, along with its interacting partners ("prey"), is captured from a cell lysate or other biological sample using streptavidin-coated beads or resin.
-
Elution: The entire protein complex is gently eluted from the streptavidin support by competitive displacement with a solution containing free biotin.
Data Presentation
Table 1: Recommended Molar Excess of this compound for Glycoprotein (B1211001) Labeling
| Protein Concentration | Recommended Molar Excess of Labeling Reagent | Expected Labeling Efficiency | Notes |
| 1-2 mg/mL | 10-15X | >90% | A 15X molar excess is a good starting point for achieving high labeling efficiency[2]. |
| 0.5-1 mg/mL | 15-20X | >90% | More dilute protein solutions may require a higher molar excess of the reagent to achieve similar labeling levels[2]. |
| <0.5 mg/mL | 20-25X | Variable | Optimization is recommended for very dilute samples. |
| >2 mg/mL | 5-10X | >90% | For concentrated protein solutions, a lower molar excess may be sufficient and can help prevent over-labeling[2]. |
Table 2: Comparison of Elution Conditions for Desthiobiotinylated Proteins
| Elution Reagent | Concentration | Incubation Time | Temperature | Expected Recovery | Notes |
| Biotin | 2-5 mM | 15-30 min | Room Temperature or 37°C | High | A common and effective method for competitive elution. |
| Biotin | 10 mM | 10-20 min | Room Temperature | High | Shown to be sufficient for eluting the majority of biotinylated proteins from Strep-Tactin® columns[3]. |
| Desthiobiotin | 2.5 mM | 15-30 min | Room Temperature | High | Can be used as an alternative to biotin for competitive elution[4]. |
| Mildly Acidic Buffer | 50 mM sodium acetate, pH 4.0 | 5-10 min | Room Temperature | Variable | An alternative for pH-sensitive applications, though may be less efficient than competitive elution. |
Experimental Protocols
Protocol 1: Labeling of Glycoproteins with this compound
This protocol describes the labeling of glycoproteins by oxidizing their carbohydrate side chains to create aldehyde groups for reaction with the hydrazide moiety.
Materials:
-
Glycoprotein of interest (0.2-2 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Sodium meta-periodate (NaIO₄)
-
Coupling Buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF. For example, dissolve 1 mg of the reagent in 210 µL of solvent[2].
-
Prepare a 100 mM stock solution of sodium meta-periodate in Coupling Buffer.
-
-
Oxidation of Glycoprotein:
-
To 1 mL of the glycoprotein solution, add 100 µL of the 100 mM sodium meta-periodate solution (final concentration ~10 mM).
-
Incubate the reaction for 15-30 minutes at room temperature in the dark.
-
Remove the excess sodium meta-periodate using a desalting column equilibrated with Coupling Buffer.
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (refer to Table 1).
-
Add the calculated volume of the labeling reagent to the oxidized glycoprotein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound using a desalting column or dialysis. The labeled glycoprotein is now ready for use in affinity purification.
-
Protocol 2: Labeling of Carboxyl-Containing Proteins with this compound
This protocol is suitable for any protein and targets carboxyl groups on aspartic acid, glutamic acid residues, and the C-terminus.
Materials:
-
Protein of interest (2-10 mg/mL in an amine- and carboxyl-free buffer, e.g., MES buffer, pH 4.7-6.0)
-
This compound
-
DMSO or DMF
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM stock solution of this compound in DMSO or DMF.
-
Immediately before use, prepare a 500 mM stock solution of EDC in the reaction buffer.
-
-
Labeling Reaction:
-
Removal of Excess Reagent:
-
Remove unreacted labeling reagent and EDC byproducts using a desalting column or dialysis.
-
Protocol 3: Affinity Purification of Desthiobiotinylated Protein and Interacting Partners
Materials:
-
Desthiobiotin-labeled "bait" protein
-
Cell lysate containing "prey" proteins
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS containing 5 mM Biotin)
Procedure:
-
Preparation of Streptavidin Beads:
-
Wash the required amount of streptavidin beads three times with Wash Buffer.
-
-
Immobilization of Bait Protein:
-
Add the desthiobiotinylated bait protein to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Binding of Interacting Proteins:
-
Wash the beads three times with Wash Buffer to remove any unbound bait protein.
-
Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate for 15-30 minutes at room temperature with gentle mixing.
-
Collect the eluate containing the bait protein and its interacting partners. Repeat the elution step for improved recovery.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.
-
Visualizations
Caption: Workflow for labeling glycoproteins.
Caption: Workflow for labeling carboxyl groups.
Caption: Affinity purification workflow.
References
Elution of Desthiobiotinylated Proteins from Streptavidin Beads: A Detailed Application Note and Protocol
Introduction
The streptavidin-biotin interaction is a cornerstone of many life science applications, renowned for its high affinity and specificity (K_d_ ≈ 10⁻¹⁵ M).[1][2] However, the quasi-irreversible nature of this bond necessitates harsh, denaturing conditions for elution, which can compromise the integrity and function of purified proteins and their interacting partners.[3][4][5] Desthiobiotin, a sulfur-free analog of biotin (B1667282), offers a compelling alternative. It binds to streptavidin with high specificity but with a significantly lower affinity (K_d_ ≈ 10⁻¹¹ M), enabling gentle and efficient elution of tagged molecules under mild, physiological conditions through competitive displacement with free biotin.[1][2][6][7]
This application note provides a comprehensive overview and detailed protocols for the elution of desthiobiotinylated proteins from streptavidin beads. It is intended for researchers, scientists, and drug development professionals engaged in protein purification, pull-down assays, and other affinity-based applications where maintaining the native state of the protein is critical.
Principle of Desthiobiotin-Streptavidin Interaction
The key advantage of the desthiobiotin system lies in its reversible binding to streptavidin. While the interaction is strong enough for efficient capture of desthiobiotinylated molecules, it can be readily disrupted by the addition of excess free biotin. The higher affinity of biotin for the streptavidin binding pocket results in the competitive displacement of the desthiobiotinylated protein, allowing for its gentle elution. This mild elution process helps to preserve protein structure and function, as well as delicate protein-protein interactions.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the biotin-streptavidin and desthiobiotin-streptavidin interactions and provide a comparison of typical elution conditions.
Table 1: Binding Affinities of Biotin and Desthiobiotin to Streptavidin
| Ligand | Dissociation Constant (K_d_) | Reference |
| Biotin | ~ 10⁻¹⁵ M | [1][2] |
| Desthiobiotin | ~ 10⁻¹¹ M | [1][2][6] |
Table 2: Comparison of Elution Conditions
| Parameter | Biotin-Streptavidin | Desthiobiotin-Streptavidin |
| Elution Method | Harsh, denaturing conditions (e.g., boiling in SDS, extreme pH, organic solvents) | Competitive elution with free biotin under mild, physiological conditions |
| Typical Eluent | 2% SDS, 8M urea; 6M guanidine (B92328) HCl; 0.1M glycine-HCl, pH 2.0 | 2.5 mM - 50 mM free biotin in a physiological buffer (e.g., PBS, Tris-based buffers) |
| Temperature | Often requires heating (e.g., 95°C) | Room temperature to 37°C |
| Preservation of Protein | High risk of denaturation and loss of activity | High preservation of native protein structure and function |
| Co-elution of Streptavidin | Can be significant | Minimal |
Experimental Protocols
This section provides detailed protocols for the labeling of proteins with desthiobiotin, binding to streptavidin beads, and subsequent elution.
Protocol 1: Desthiobiotinylation of Proteins
This protocol describes the labeling of a protein with an amine-reactive desthiobiotin derivative (e.g., NHS-Desthiobiotin).
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Desthiobiotin (or other suitable amine-reactive desthiobiotin reagent)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at a concentration of 0.2-2 mg/mL in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), exchange it for an appropriate buffer using a desalting column or dialysis.[7]
-
Prepare Desthiobiotin Reagent: Immediately before use, dissolve the NHS-Desthiobiotin in DMSO or DMF to a stock concentration of 10 mM.[7]
-
Labeling Reaction: Add a 15-fold molar excess of the desthiobiotin reagent to the protein solution.[9] The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Remove Excess Reagent: Remove non-reacted desthiobiotin using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Binding of Desthiobiotinylated Protein to Streptavidin Beads
This protocol outlines the capture of the desthiobiotinylated protein using streptavidin-coated magnetic beads.
Materials:
-
Desthiobiotinylated protein (from Protocol 1)
-
Streptavidin magnetic beads (e.g., Pierce™ Streptavidin Magnetic Beads)
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, 1X TBST)
-
Blocking Buffer (e.g., Binding/Wash Buffer with 0.5% (w/v) casein or BSA)[6]
-
Magnetic stand
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads thoroughly.
-
Transfer the desired volume of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.[6]
-
Wash the beads by adding Binding/Wash Buffer, vortexing gently, pelleting the beads on the magnetic stand, and discarding the supernatant. Repeat this wash step two more times.[4][6]
-
-
Block the Beads (Optional but Recommended):
-
To minimize non-specific binding, resuspend the washed beads in Blocking Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle rotation.
-
Pellet the beads on the magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer.[6]
-
-
Bind Desthiobiotinylated Protein:
-
Resuspend the prepared beads in a suitable volume of Binding/Wash Buffer.
-
Add the desthiobiotinylated protein sample to the bead suspension.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Wash Away Unbound Protein:
-
Pellet the beads on the magnetic stand and collect the supernatant (flow-through), which contains unbound protein.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Protocol 3: Elution of Desthiobiotinylated Protein
This protocol details the gentle elution of the captured protein using a biotin-containing buffer.
Materials:
-
Streptavidin beads with bound desthiobiotinylated protein (from Protocol 2)
-
Elution Buffer (e.g., PBS, 10 mM HEPES, or 20 mM Tris, 50 mM NaCl containing 4-50 mM free d-biotin)[7][10][11]
-
Magnetic stand
Procedure:
-
Prepare Elution Buffer: Prepare a fresh solution of Elution Buffer containing the desired concentration of free biotin. A common starting concentration is 5 mM biotin.[6] For some systems, concentrations up to 50 mM may be beneficial.
-
Elution:
-
After the final wash, remove the supernatant completely.
-
Resuspend the beads in an appropriate volume of Elution Buffer (e.g., 1-2 bead volumes).
-
Incubate at 37°C for 10-30 minutes with gentle mixing.[4][9][11] For some applications, incubation can be performed at room temperature or 4°C overnight.[6]
-
-
Collect Eluate:
-
Pellet the beads on the magnetic stand.
-
Carefully collect the supernatant, which contains the eluted protein. This is the first eluate.
-
-
Repeat Elution (Optional): To maximize recovery, a second elution can be performed by adding fresh Elution Buffer to the beads and repeating the incubation and collection steps.
-
Downstream Analysis: The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, mass spectrometry, or activity assays. If the presence of free biotin interferes with downstream applications, it can be removed by dialysis or buffer exchange.[10]
Visualizations
The following diagrams illustrate the key workflows and principles described in this application note.
Caption: Experimental workflow for protein purification using desthiobiotin.
Caption: Principle of competitive elution from streptavidin beads.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low protein yield | Inefficient desthiobiotinylation. | Optimize the molar ratio of desthiobiotin reagent to protein. Ensure the labeling buffer is free of primary amines. |
| Incomplete binding to streptavidin beads. | Increase incubation time for binding. Ensure beads are not saturated. | |
| Inefficient elution. | Increase the concentration of free biotin in the elution buffer (up to 50 mM). Increase elution incubation time and/or temperature (e.g., 37°C). Perform a second elution. | |
| High background/ non-specific binding | Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration). |
| Inadequate blocking. | Include a blocking step with BSA or casein before adding the protein sample. | |
| Co-elution of streptavidin | This is generally minimal with desthiobiotin. | If observed, ensure elution conditions are not too harsh. Consider using a lower temperature for elution. |
Conclusion
The use of desthiobiotin for affinity purification provides a powerful method for isolating proteins and protein complexes under native conditions. The ability to gently elute the target molecules from streptavidin supports using competitive displacement with free biotin overcomes a major limitation of the traditional biotin-streptavidin system. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can effectively implement this technology to obtain high-purity, functional proteins for a wide range of downstream applications.
References
- 1. interchim.fr [interchim.fr]
- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 3. Desthiobiotin Affinity Ligand [biosyn.com]
- 4. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. epicypher.com [epicypher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrazide-PEG4-Desthiobiotin in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hydrazide-PEG4-Desthiobiotin in mass spectrometry-based proteomics, specifically for the enrichment and analysis of glycoproteins.
Introduction
This compound is a valuable reagent for the selective labeling and enrichment of glycoproteins from complex biological samples for mass spectrometry (MS) analysis. The hydrazide group reacts specifically with aldehyde groups, which can be generated on glycoproteins by mild oxidation of their carbohydrate moieties. The desthiobiotin tag allows for efficient capture on streptavidin-based affinity media. A key advantage of the desthiobiotin moiety is its lower binding affinity to streptavidin compared to biotin, enabling the gentle elution of captured glycoproteins or glycopeptides under non-denaturing conditions, which is particularly beneficial for preserving protein complexes and for subsequent analysis.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the labeled molecules, reducing aggregation.[1] This methodology is a powerful tool for identifying and quantifying changes in protein glycosylation, which is implicated in numerous physiological and pathological processes.
Principle of the Method
The workflow for using this compound in glycoproteomic studies involves three main stages:
-
Oxidation of Glycoproteins: Sialic acid or other sugar residues on glycoproteins are oxidized using sodium periodate (B1199274) (NaIO₄) to create reactive aldehyde groups.[1]
-
Labeling with this compound: The hydrazide group of the reagent forms a stable covalent bond with the newly formed aldehyde groups on the glycoproteins.
-
Enrichment and Mass Spectrometry Analysis: The desthiobiotin-labeled glycoproteins or glycopeptides are captured using streptavidin-coated beads. After washing to remove non-specifically bound proteins, the captured molecules are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Reagent and Reaction Properties
| Property | Value | Reference |
| Molecular Weight | 475.58 Da | [1] |
| Spacer Arm Length | 31.2 Å | [1] |
| Net Mass Addition | 457.26 Da | [1] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [1] |
| Storage | 4°C (desiccated) | [1] |
Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Oxidation | ||
| Oxidizing Agent | Sodium meta-periodate (NaIO₄) | |
| NaIO₄ Concentration | 1-10 mM | 1 mM for selective oxidation of sialic acids; 5-10 mM for other sugar groups.[1] |
| Buffer | 100 mM Sodium Acetate, pH 5.5 | Amine-free buffers are crucial to avoid quenching the reaction.[1] |
| Temperature | 4°C or on ice | |
| Incubation Time | 30 minutes (in the dark) | |
| Labeling | ||
| Reagent | This compound | |
| Reagent Concentration | 5-25X molar excess over protein | The optimal ratio should be determined empirically.[1] |
| Buffer | Amine-free buffer, pH 6.5-7.5 | e.g., Phosphate Buffered Saline (PBS). |
| Temperature | Room temperature or 4°C | |
| Incubation Time | 1 hour at room temperature or overnight at 4°C | [1] |
| Enrichment & Elution | ||
| Affinity Matrix | Streptavidin-coated beads | |
| Elution Buffer | Biotin-containing buffer | For competitive elution. |
Representative Mass Spectrometry Parameters for Labeled Peptides
| Parameter | Setting | Notes |
| LC System | ||
| Column | C18 reversed-phase | |
| Gradient | 5-40% Acetonitrile in 0.1% Formic Acid over 60-120 min | A long gradient is recommended for complex samples. |
| Flow Rate | 200-300 nL/min | For nano-LC systems. |
| MS System | ||
| Mass Analyzer | Orbitrap, TOF, or Ion Trap | |
| MS1 Scan Range | 350-2000 m/z | |
| MS1 Resolution | 15,000 - 60,000 | |
| MS2 Fragmentation | CID, HCD, or ETD | HCD is commonly used for glycopeptide analysis. |
| TopN | 10-20 | Number of most intense ions selected for MS2. |
| Isolation Width | 2.0 m/z | |
| Normalized Collision Energy (NCE) | 25-35% |
Experimental Protocols
Protocol 1: Labeling of Glycoproteins with this compound
Materials:
-
Glycoprotein (B1211001) sample (0.1-2 mg/mL in an amine-free buffer)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Coupling Buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
-
Oxidation of Glycoprotein: a. Prepare a 20 mM solution of NaIO₄ in coupling buffer immediately before use. b. Add the NaIO₄ solution to the glycoprotein sample to a final concentration of 1-10 mM. c. Incubate the reaction for 30 minutes on ice in the dark. d. Remove the excess NaIO₄ using a desalting column, exchanging the buffer to PBS.
-
Labeling with this compound: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Add the desired molar excess of the this compound stock solution to the oxidized glycoprotein sample. c. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. d. Remove excess, unreacted reagent using a desalting column. The labeled glycoprotein is now ready for enrichment.
Protocol 2: Enrichment and On-Bead Digestion of Labeled Glycoproteins
Materials:
-
Desthiobiotin-labeled glycoprotein sample
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)
-
Wash Buffer 2 (e.g., 1 M NaCl)
-
Ammonium (B1175870) Bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Elution Buffer (e.g., PBS with 2 mM Biotin)
Procedure:
-
Capture of Labeled Glycoproteins: a. Equilibrate the streptavidin beads with Wash Buffer 1. b. Add the desthiobiotin-labeled glycoprotein sample to the beads and incubate for 1 hour at room temperature with gentle rotation. c. Pellet the beads using a magnetic stand and discard the supernatant.
-
Washing: a. Wash the beads three times with Wash Buffer 1. b. Wash the beads twice with Wash Buffer 2. c. Wash the beads three times with 50 mM ammonium bicarbonate.
-
On-Bead Digestion: a. Resuspend the beads in 50 mM ammonium bicarbonate. b. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate by adding IAA to a final concentration of 20 mM and incubating at room temperature for 30 minutes in the dark. d. Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
Elution of Non-glycosylated Peptides (Optional): a. Pellet the beads and collect the supernatant containing non-glycosylated peptides.
-
Elution of Glycopeptides: a. To release the captured glycopeptides, the beads can be treated with PNGase F, which cleaves the glycan from the asparagine residue. Alternatively, for intact glycopeptide analysis, elution can be performed using a biotin-containing buffer. b. For competitive elution, add Elution Buffer and incubate for 30 minutes at room temperature. c. Pellet the beads and collect the supernatant containing the enriched glycopeptides.
-
Sample Preparation for Mass Spectrometry: a. Desalt the eluted glycopeptides using a C18 StageTip or equivalent. b. Dry the sample in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for glycoprotein analysis.
Caption: Reaction of this compound.
References
Application Notes and Protocols for Site-Specific Protein Modification Using Hydrazide-PEG4-Desthiobiotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-specific modification of proteins using Hydrazide-PEG4-Desthiobiotin. This reagent enables the covalent attachment of a desthiobiotin tag to oxidized carbohydrate moieties on glycoproteins, offering a robust method for protein labeling, purification, and detection.
Introduction
Site-specific protein modification is a critical tool for studying protein function, developing antibody-drug conjugates (ADCs), and creating diagnostic assays. This compound is a valuable reagent for this purpose, offering several advantages. The hydrazide group reacts specifically with aldehyde groups, which can be generated on glycoproteins by mild oxidation of their carbohydrate components, such as sialic acids.[1][2] This targets the modification to the glycan chains, often located away from the protein's active sites, thus preserving its biological function.[1][3]
The desthiobiotin moiety provides a strong but reversible binding to streptavidin (Kd of 10⁻¹¹M), allowing for gentle elution with biotin (B1667282), which is advantageous for preserving the integrity of the labeled protein and its interacting partners during affinity purification.[1][3] The polyethylene (B3416737) glycol (PEG4) spacer arm enhances the solubility of the reagent and the labeled protein, and it has been shown to reduce aggregation of modified antibodies.[1][2][3]
Chemical Properties and Reaction Mechanism
This compound possesses a hydrazide functional group that covalently couples to carbonyls (aldehydes and ketones) to form a stable hydrazone bond.[1][2][3] The site-specific modification of glycoproteins is typically a two-step process:
-
Oxidation: The carbohydrate side chains of the glycoprotein (B1211001) are oxidized using a mild oxidizing agent, such as sodium meta-periodate (NaIO₄), to generate aldehyde groups. Sialic acid residues are particularly susceptible to oxidation under mild conditions (e.g., 1 mM NaIO₄).[1][2]
-
Labeling: The generated aldehyde groups react with the hydrazide moiety of this compound to form a stable hydrazone linkage.[1]
Chemical Reaction Workflow
Caption: Chemical reaction pathway for glycoprotein labeling.
Experimental Protocols
Materials Required
-
This compound
-
Glycoprotein to be labeled
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Oxidation Buffer: 0.1 M sodium acetate, pH 5.5[1]
-
Sodium meta-periodate (NaIO₄)
-
Coupling Buffer: Amine-free buffer, pH 4.7-5.5 (e.g., 0.1 M sodium acetate)[1]
-
Desalting columns or dialysis cassettes for buffer exchange and purification[1]
Protocol for Glycoprotein Labeling
This protocol is a general guideline. Optimization of the molar excess of the labeling reagent and reaction conditions may be necessary for specific proteins.
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution by dissolving this compound in high-quality, anhydrous DMSO or DMF.[1]
-
Sodium meta-periodate Solution: Prepare a fresh solution of sodium meta-periodate in the Oxidation Buffer. A concentration of 20 mM is suitable for achieving a final concentration of 1-10 mM in the oxidation reaction.[2]
2. Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in cold Oxidation Buffer at a concentration of 0.2-2 mg/mL.[1]
-
Add the sodium meta-periodate solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. For specific oxidation of sialic acids, a final concentration of 1 mM is recommended.[1][2]
-
Incubate the reaction on ice for 30 minutes, protected from light.[2]
-
Remove the excess sodium meta-periodate by buffer exchange into the Coupling Buffer using a desalting column or dialysis.[1]
3. Labeling Reaction:
-
To the oxidized glycoprotein in Coupling Buffer, add the desired molar excess of this compound stock solution. A 15-fold molar excess is a good starting point.[1]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C with gentle mixing.[1]
4. Purification of Labeled Glycoprotein:
-
Remove excess, unreacted this compound by buffer exchange using a desalting column or dialysis.[1]
-
The purified, desthiobiotinylated glycoprotein is now ready for downstream applications.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for protein labeling.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Protein Concentration | 0.2 - 2 mg/mL | [1] |
| Sodium meta-periodate (sialic acid oxidation) | 1 mM | [1][2] |
| Sodium meta-periodate (other sugars) | 5 - 10 mM | [1][3] |
| Molar Excess of Labeling Reagent | 5 to 25-fold (15-fold recommended starting point) | [1] |
| Oxidation Incubation Time | 30 minutes | [2] |
| Labeling Incubation Time | 1 hour at room temperature or overnight at 4°C | [1] |
| Reaction pH (Oxidation) | 5.5 | [1] |
| Reaction pH (Labeling) | 4.7 - 5.5 | [1] |
Downstream Applications
Desthiobiotinylated proteins can be used in a variety of applications, including:
-
Affinity Purification: The labeled protein can be captured on streptavidin-functionalized resins. Elution is achieved under mild conditions using a biotin solution, which preserves the native structure and function of the protein and any interacting partners.[1][3]
-
Immunoassays: Desthiobiotinylated antibodies can be used in various immunoassay formats, such as ELISA and Western blotting.
-
Cellular Imaging: When conjugated to a fluorescent probe, desthiobiotinylated proteins can be used to visualize cellular structures and processes.
Streptavidin Binding and Elution Logic
Caption: Logic of streptavidin binding and biotin elution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient oxidation. | Ensure the freshness of the sodium meta-periodate solution. Optimize the concentration of the oxidizing agent and incubation time. |
| Suboptimal pH for labeling. | Ensure the pH of the Coupling Buffer is between 4.7 and 5.5. | |
| Presence of primary amines in buffers. | Avoid buffers containing primary amines (e.g., Tris) as they can quench the reaction.[1] | |
| Protein Precipitation | Protein instability under reaction conditions. | Reduce the molar excess of the labeling reagent. Perform the reaction at a lower temperature (4°C). |
| Aggregation. | The PEG4 spacer is designed to reduce aggregation, but for some proteins, further optimization of buffer conditions may be needed.[1][2][3] |
For further details and product-specific information, please refer to the manufacturer's instructions.
References
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Hydrazide-PEG4-Desthiobiotin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Hydrazide-PEG4-Desthiobiotin for labeling and affinity purification of biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the labeling reaction with this compound?
A1: The reaction between a hydrazide and a carbonyl group (aldehyde or ketone) is most efficient in a slightly acidic to neutral environment, typically within a pH range of 5.5 to 7.5.[1] For labeling glycoproteins that have been oxidized with sodium periodate (B1199274), a coupling buffer with a pH of 4.7-5.5 is often recommended for the initial reaction.[1]
Q2: Can I use buffers containing Tris or other primary amines for the labeling reaction?
A2: No, it is critical to avoid buffers containing primary amines, such as Tris, during both the oxidation and labeling steps.[1][2] Primary amines will compete with the hydrazide group for reaction with the aldehyde groups on your biomolecule, which will significantly reduce labeling efficiency.[1] Phosphate-buffered saline (PBS) or acetate (B1210297) buffers are suitable alternatives.
Q3: My labeling efficiency is low. What are the most common causes?
A3: Low labeling efficiency can stem from several factors:
-
Inefficient Oxidation: The target molecule may not have a sufficient number of aldehyde groups for labeling. This is a common issue when labeling glycoproteins and requires optimization of the sodium periodate oxidation step.[1]
-
Suboptimal Reaction Conditions: An incorrect pH, the presence of primary amine-containing buffers, or non-optimal incubation times and temperatures can all reduce efficiency.[1]
-
Degraded Reagent: this compound is moisture-sensitive. Ensure it is stored correctly and that stock solutions in DMSO or DMF are fresh.[3]
-
Absence of Target Functional Groups: The target biomolecule may lack the necessary carbohydrate moieties for oxidation or may not have endogenous aldehyde/ketone groups.[1][4]
Q4: How can I remove excess, unreacted this compound after the labeling reaction?
A4: Excess reagent can be efficiently removed using desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or through dialysis.[1] This step is crucial to prevent the unreacted reagent from competing for binding sites on streptavidin beads during subsequent affinity purification.
Q5: I am observing high non-specific binding in my pull-down assay. What can I do to reduce it?
A5: High background can be a significant issue in pull-down assays.[5] To mitigate this:
-
Ensure that the removal of excess desthiobiotin reagent after labeling was complete.
-
Increase the number and stringency of washes after incubating your sample with the streptavidin beads. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffers.[6]
-
Block the streptavidin beads with a generic protein like BSA before adding your cell lysate or protein sample.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during labeling experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Signal After Pull-Down | Inefficient oxidation of glycoproteins. | Optimize the concentration of sodium periodate (typically 1-10 mM) and the incubation time (usually 15-30 minutes at 4°C).[1][2][7] Ensure the oxidation is performed in the dark. |
| Suboptimal pH of the labeling buffer. | Prepare fresh labeling buffer and verify that the pH is within the optimal range (5.5-7.5).[1] | |
| Presence of primary amines in buffers. | Replace any amine-containing buffers (e.g., Tris) with an amine-free buffer like PBS or acetate buffer.[1][2] | |
| Degraded this compound reagent. | Prepare a fresh stock solution of the reagent in anhydrous DMSO or DMF.[1][8] | |
| Insufficient molar excess of the labeling reagent. | Increase the molar excess of this compound to your target protein. A 15X molar excess is a good starting point, but this can be optimized (range of 5-25X).[1][8] | |
| Inefficient pull-down by streptavidin beads. | The choice of streptavidin beads (magnetic vs. agarose) and the binding buffer can impact pull-down efficiency.[9] Consider testing different types of beads and optimizing the binding buffer composition. | |
| High Background Signal | Incomplete removal of excess labeling reagent. | Ensure thorough removal of unreacted this compound using a desalting column or dialysis after the labeling step.[1] |
| Non-specific binding to streptavidin beads. | Pre-block the beads with BSA. Increase the number of washes and consider adding a mild detergent to the wash buffers.[5][6] | |
| Naturally biotinylated proteins in the sample. | The use of desthiobiotin, which has a lower affinity for streptavidin than biotin (B1667282), helps to minimize the co-purification of naturally biotinylated molecules.[1] Elution with biotin can further enhance specificity. |
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for typical labeling experiments.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration | Notes |
| Sodium Periodate (for oxidation) | 1-10 mM | Optimize for your specific glycoprotein. Sialic acids are readily oxidized with 1 mM.[1][2] |
| This compound | 5-25X molar excess over protein | A 15X molar excess is a common starting point.[1][8] |
| Protein Sample | 0.2 - 2 mg/mL | This concentration range is generally effective for labeling.[1][8] |
Table 2: Recommended Buffer Conditions
| Step | Buffer | pH | Key Considerations |
| Oxidation | Sodium Acetate Buffer | 5.5 | Amine-free.[7] |
| Labeling | Coupling Buffer or PBS | 5.5 - 7.5 | Must be amine-free.[1] |
| Pull-down Wash | PBS with optional detergent | 7.2 - 7.4 | 0.05% Tween-20 can be added to reduce non-specific binding.[6] |
| Elution | Biotin Solution | N/A | Elution with 4 mM biotin provides a gentle release of desthiobiotinylated proteins.[9] |
Diagrams
Experimental Workflow for Glycoprotein Labeling and Enrichment
Caption: Workflow for labeling and enrichment of glycoproteins.
Chemical Reaction Pathway
Caption: Hydrazone bond formation between an aldehyde and a hydrazide.
Key Experimental Protocols
Protocol: Labeling of Cell Surface Glycoproteins
This protocol provides a general framework for the labeling of glycoproteins on the surface of living cells.
Materials:
-
Cells in suspension
-
PBS (Phosphate-Buffered Saline, amine-free)
-
Sodium Periodate (NaIO₄)
-
This compound
-
Anhydrous DMSO
-
Coupling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Quenching Solution (e.g., 1 mM Glycerol (B35011) in PBS)
-
Streptavidin agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS with 4 mM Biotin, pH 7.2)
Methodology:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1-5 x 10⁷ cells/mL.
-
-
Oxidation:
-
Prepare a fresh solution of 2 mM Sodium Periodate in PBS.
-
Add the periodate solution to the cell suspension to achieve a final concentration of 1 mM.
-
Incubate on ice for 15 minutes in the dark.
-
Quench the reaction by adding quenching solution to a final concentration of 1 mM glycerol and incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove residual periodate and glycerol.
-
-
Labeling:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]
-
Resuspend the oxidized cells in ice-cold Coupling Buffer.
-
Add the this compound stock solution to the cell suspension to a final concentration of 100-200 µM.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Wash the cells three times with ice-cold PBS to remove unreacted labeling reagent.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the labeled cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the clarified lysate with pre-washed streptavidin beads for 1-2 hours at 4°C with rotation.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins by incubating the beads with Elution Buffer for 30-60 minutes at room temperature.
-
Collect the eluate, which now contains the enriched desthiobiotinylated proteins, for downstream analysis such as Western blotting or mass spectrometry.
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Preventing Protein Aggregation with Hydrazide-PEG4-Desthiobiotin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation when labeling with Hydrazide-PEG4-Desthiobiotin.
Troubleshooting Guide: Preventing Aggregation of Proteins Labeled with this compound
Protein aggregation is a common challenge during bioconjugation that can lead to loss of protein function, reduced labeling efficiency, and difficulties in purification. This guide provides a systematic approach to troubleshoot and prevent aggregation when using this compound.
Question: My protein is visibly precipitating or forming aggregates after adding this compound. What should I do?
Answer:
Protein aggregation upon addition of a labeling reagent can be caused by several factors, including suboptimal buffer conditions, inappropriate reaction temperature, or inherent properties of the protein itself. The PEG4 linker in this compound is designed to increase hydrophilicity and reduce aggregation; however, optimization of the labeling protocol is often necessary.[1][2]
Follow these troubleshooting steps to identify and resolve the issue:
Step 1: Optimize Buffer Conditions
The reaction buffer is critical for maintaining protein stability.
-
pH: The hydrazide-aldehyde reaction for labeling is most efficient at a slightly acidic pH of 5.0-7.0.[3] However, the optimal pH for your specific protein's stability might differ. If your protein is not stable in this range, you may need to perform the reaction at a neutral pH (7.0-7.4), although this might require longer incubation times or the use of a catalyst like aniline (B41778).[3][4]
-
Action: Perform small-scale pilot experiments to determine the optimal pH that balances reaction efficiency and protein stability.
-
-
Ionic Strength: The salt concentration of the buffer can influence protein solubility.
-
Action: Test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl or KCl) to find the optimal ionic strength for your protein.
-
-
Additives: Certain additives can significantly reduce protein aggregation.
| Additive | Recommended Starting Concentration | Mechanism of Action |
| L-Arginine | 50 mM | Suppresses protein-protein interactions.[5] |
| Glycerol | 5-20% (v/v) | Stabilizes the native protein structure by preferential hydration.[6][7] |
| Sucrose | 5-10% (w/v) | Acts as an osmolyte to stabilize the protein.[6] |
-
Action: Add one or a combination of these additives to your reaction buffer. Compare the level of aggregation with and without the additives.
Step 2: Adjust Reaction Temperature
Temperature can influence both the labeling reaction rate and protein stability.
-
Standard Protocol: The labeling reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.[1]
-
Troubleshooting: If you observe aggregation at room temperature, it may be due to thermal instability of your protein.
-
Action: Perform the entire labeling procedure at 4°C. While the reaction will be slower, it can significantly reduce aggregation of temperature-sensitive proteins.
-
Step 3: Control Protein and Reagent Concentrations
High concentrations of protein or the labeling reagent can sometimes promote aggregation.
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions leading to aggregation.
-
Action: If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).
-
-
Reagent Molar Excess: A high molar excess of the hydrazide reagent is often used to ensure efficient labeling, but an excessive amount may contribute to aggregation in some cases.
-
Action: Titrate the molar excess of this compound. Start with a 10-20 fold molar excess and adjust as needed based on labeling efficiency and aggregation levels.
-
Step 4: Post-Labeling Purification and Aggregate Removal
It is crucial to remove any aggregates that may have formed during the labeling reaction.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate monomers from aggregates based on their size.[8][9]
-
Action: Immediately after the labeling reaction, purify the biotinylated protein using an appropriate SEC column. This will also serve to remove excess, unreacted labeling reagent.
-
-
Ion Exchange Chromatography (IEX): In some cases, aggregates may have different surface charge properties than the monomeric protein, allowing for separation by IEX.
Illustrative Example of Troubleshooting using Size Exclusion Chromatography (SEC)
The following table demonstrates how SEC can be used to assess the effectiveness of different anti-aggregation strategies. The data represents hypothetical results for a glycoprotein (B1211001) labeled with this compound.
| Condition | Monomer Peak Area (%) | Aggregate Peak Area (%) |
| Initial Labeling (pH 6.0, RT) | 75% | 25% |
| + 50 mM L-Arginine | 92% | 8% |
| + 10% Glycerol | 88% | 12% |
| Labeling at 4°C | 95% | 5% |
This table illustrates a significant reduction in aggregation when additives are included or the reaction temperature is lowered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a labeling reagent that contains a hydrazide group, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety. The hydrazide group reacts specifically with aldehyde groups to form a stable hydrazone bond.[10][11] This chemistry is commonly used to label glycoproteins, where the carbohydrate side chains can be oxidized to generate aldehydes. The PEG4 spacer increases the water solubility of the reagent and the labeled protein, which helps to reduce aggregation.[1][2] Desthiobiotin is a derivative of biotin (B1667282) that binds to streptavidin with a lower affinity, allowing for gentle elution of the labeled protein during purification.
Q2: How do I generate aldehyde groups on my protein for labeling with this compound?
For glycoproteins, aldehyde groups can be generated by mild oxidation of the sugar moieties using sodium periodate (B1199274) (NaIO₄).[5] The reaction conditions can be optimized to selectively oxidize specific sugar residues, such as sialic acids, or to achieve more general oxidation of other sugars.
Q3: Can I use catalysts to improve the labeling efficiency?
Yes, aniline can be used as a catalyst to increase the rate of hydrazone bond formation, especially at neutral pH.[4] This can be beneficial for proteins that are not stable in the optimal acidic pH range for the hydrazide-aldehyde reaction.
Q4: How can I detect and quantify protein aggregation?
Several techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitation in your sample.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of aggregates.[12][13] An increase in the average particle size or the appearance of a second population of larger particles is indicative of aggregation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and larger aggregates.[8][9]
Illustrative Example of DLS Data for Aggregation Analysis
| Sample | Z-average Diameter (nm) | Polydispersity Index (PDI) | Interpretation |
| Unlabeled Protein | 10.2 | 0.15 | Monomeric protein |
| Labeled Protein (No Additives) | 55.8 | 0.45 | Significant aggregation |
| Labeled Protein (+50 mM Arginine) | 12.5 | 0.20 | Minimal aggregation |
This table shows a significant increase in the average particle size and polydispersity upon labeling without additives, which is mitigated by the addition of arginine.
Q5: What is the stability of the hydrazone bond formed during labeling?
The hydrazone bond is generally stable under physiological conditions.[10] However, it can be susceptible to hydrolysis under acidic conditions.[11] For most applications, the stability is sufficient. If enhanced stability is required, the hydrazone bond can be reduced to a more stable secondary amine bond using a reducing agent like sodium cyanoborohydride.
Experimental Protocols
Protocol 1: General Periodate Oxidation of Glycoproteins
-
Prepare the Glycoprotein: Dissolve the glycoprotein in 0.1 M sodium acetate (B1210297) buffer, pH 5.5, to a final concentration of 1-10 mg/mL.
-
Prepare Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium periodate (NaIO₄) in the same acetate buffer.
-
Oxidation Reaction: Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution (final periodate concentration of 10 mM).
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quenching (Optional): To stop the reaction, add a quenching solution, such as glycerol, to a final concentration of 10-20 mM.
-
Purification: Immediately remove the excess sodium periodate and byproducts by buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the desired labeling buffer (e.g., 0.1 M MES, pH 6.0).
Protocol 2: Labeling of Oxidized Glycoprotein with this compound
-
Prepare Reagent: Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the purified, oxidized glycoprotein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound and any aggregates by size exclusion chromatography (SEC).
Protocol 3: Detection of Aggregates by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the protein sample at a concentration of at least 0.1 mg/mL in a buffer that has been filtered through a 0.22 µm filter.
-
Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument.
-
Data Acquisition: Set the instrument parameters (e.g., temperature, measurement duration) and initiate data collection.
-
Data Analysis: Analyze the correlation function to obtain the size distribution, Z-average diameter, and polydispersity index (PDI). An increase in the Z-average diameter and/or PDI compared to the unlabeled protein indicates aggregation.
Visualizations
Caption: Experimental workflow for labeling glycoproteins and analyzing aggregation.
Caption: Chemical reaction for labeling glycoproteins with this compound.
Caption: Troubleshooting decision tree for protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantitative studies in effects of additives on protein aggregation [dspace.mit.edu]
- 4. Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Detection and Characterization of Subvisible Aggregates of Monoclonal IgG in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing Subvisible Particles in Protein Drug Products: a Comparison of Dynamic Light Scattering (DLS) and Resonant Mass Measurement (RMM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azonano.com [azonano.com]
- 13. kdsi.ru [kdsi.ru]
Issues with hydrazone bond stability in Hydrazide-PEG4-Desthiobiotin conjugates
Welcome to the technical support center for Hydrazide-PEG4-Desthiobiotin and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of the hydrazone bond in these conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in my hydrazone-linked conjugate?
A1: The hydrazone bond is inherently pH-sensitive. Its stability is significantly influenced by the pH of the solution. While generally stable at neutral or physiological pH (~7.4), the bond undergoes accelerated, acid-catalyzed hydrolysis in acidic environments (pH < 6).[1][2][] This is a designed feature for applications like intracellular drug delivery, where the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) trigger cleavage.[2][] If your conjugate is unstable, first verify the pH of your buffers and storage solutions.
Q2: My conjugate appears to be cleaving prematurely during storage at neutral pH. What could be the reason?
A2: While more stable at pH 7.4, hydrazone bonds can still undergo slow hydrolysis over time. Several factors can exacerbate this:
-
Buffer Composition: Avoid primary amine-containing buffers (e.g., Tris), as they can react with any free aldehydes, potentially interfering with the equilibrium.[4] Phosphate-buffered saline (PBS) is a recommended choice.
-
Electronic Effects: The chemical structure of the carbonyl compound (aldehyde or ketone) conjugated to the hydrazide influences stability. Aromatic aldehydes generally form more stable hydrazones than aliphatic ones due to resonance stabilization.[5]
-
Storage Temperature: For long-term storage, keep the conjugate at -80°C. For short-term storage (up to a month), -20°C is recommended.[6]
Q3: Can I improve the stability of the hydrazone bond after conjugation?
A3: Yes, the hydrazone linkage can be reduced to a more stable secondary amine bond. This is typically achieved using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[7] This process converts the C=N double bond to a C-N single bond, creating a stable linkage that is no longer susceptible to pH-dependent hydrolysis.
Q4: What is the expected shelf-life of the this compound reagent itself?
A4: The lyophilized reagent is stable for an extended period when stored properly with a desiccant. Once reconstituted in an anhydrous solvent like DMSO or DMF, it can be stored at -20°C for up to two months.[4] Avoid repeated freeze-thaw cycles and contamination with water, which can degrade the hydrazide group.
Troubleshooting Guide
This guide addresses specific experimental issues you might encounter.
Issue 1: Low Yield of Conjugate
-
Possible Cause: Suboptimal reaction pH.
-
Possible Cause: Inefficient oxidation of carbohydrate moieties.
-
Solution: If you are labeling a glycoprotein, ensure the oxidation step (e.g., using sodium periodate) is efficient in generating aldehyde groups. Sialic acids can be oxidized with 1mM sodium periodate, while other sugar groups may require 5-10mM.[4]
-
-
Possible Cause: Presence of competing molecules.
-
Solution: Ensure your buffers are free from primary amines (e.g., Tris) or other nucleophiles that could compete with the hydrazide for reaction with the aldehyde/ketone.[4]
-
Issue 2: Conjugate Degradation Observed During HPLC or Mass Spectrometry Analysis
-
Possible Cause: Acidic mobile phase.
-
Solution: The acidic conditions of some reverse-phase HPLC mobile phases (e.g., those containing trifluoroacetic acid, TFA) can cause rapid hydrolysis of the hydrazone bond on-column. Use a mobile phase with a pH closer to neutral if possible, or minimize the time the sample is exposed to acidic conditions.
-
-
Possible Cause: In-source decay during mass spectrometry.
-
Solution: The energy applied during ionization in the mass spectrometer can sometimes be sufficient to cleave the labile hydrazone bond. Use a softer ionization technique if available.
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Uncontrolled cleavage in acidic cell culture media.
-
Solution: Standard cell culture media is typically buffered to ~pH 7.4. However, the local pH can drop in dense cultures. Ensure your media pH is stable. When designing experiments, account for the designed lability of the bond in acidic intracellular compartments.[][10]
-
-
Possible Cause: Premature release of the desthiobiotin tag.
-
Solution: If your assay relies on the intact conjugate, premature cleavage will lead to a loss of signal. Perform stability studies in your specific assay medium to determine the conjugate's half-life under those conditions.
-
Quantitative Data Summary
The stability of a hydrazone bond is highly dependent on pH and its specific chemical structure. The table below summarizes representative hydrolytic stability data for different types of hydrazones.
| Hydrazone Type | pH/pD | Half-life (t½) | Reference |
| Alkylhydrazone | 7.0 | Very short (minutes to hours) | [2] |
| Acylhydrazone | 7.4 | Generally stable | [2][10] |
| Acylhydrazone | 5.5 | Labile (hours) | [2][10] |
| Acylhydrazone | 4.5 | Rapidly cleaved (minutes to hours) | [][10] |
| Bis-aliphatic Hydrazone | 7.3 | ~11 hours (gel relaxation) | [11] |
| Bis-aliphatic Hydrazone | 4.2 | ~5 minutes (gel relaxation) | [11] |
Note: Data is compiled from various studies and represents typical values. The exact half-life for a specific this compound conjugate should be determined experimentally.
Experimental Protocols
Protocol 1: General Conjugation of this compound to an Aldehyde-Containing Protein
Objective: To covalently link this compound to a protein containing aldehyde groups (e.g., an oxidized glycoprotein).
Materials:
-
Aldehyde-containing protein in a suitable buffer (e.g., 100 mM MES, pH 4.7).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. The optimal pH for the reaction is between 4.5 and 6.0.
-
Prepare Reagent: Immediately before use, dissolve the this compound in DMSO to create a 10-50 mM stock solution.
-
Reaction: Add a 20- to 100-fold molar excess of the dissolved hydrazide reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted reagent by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm conjugation using methods such as SDS-PAGE (which will show a mass shift) or mass spectrometry.
Protocol 2: HPLC-Based Assay for Hydrazone Bond Stability
Objective: To determine the hydrolytic stability of the hydrazone-linked conjugate at different pH values.
Materials:
-
Purified hydrazone conjugate.
-
Buffer solutions at desired pH values (e.g., PBS at pH 7.4, Acetate (B1210297) buffer at pH 5.0).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Quenching solution (e.g., a high pH Tris buffer to stop hydrolysis).
Procedure:
-
Sample Preparation: Dissolve the hydrazone conjugate in the buffer of interest (e.g., pH 5.0 acetate buffer) to a known concentration (e.g., 1 mg/mL).
-
Incubation: Incubate the solution at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.), withdraw an aliquot of the reaction.
-
Quenching: Immediately mix the aliquot with a quenching solution to raise the pH and stop the hydrolysis reaction.
-
Analysis: Analyze the samples by HPLC. Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area of the cleaved components over time.
-
Calculation: Plot the natural logarithm of the remaining intact conjugate concentration versus time. The slope of this line can be used to calculate the first-order rate constant (k), and the half-life can be determined using the equation: t½ = 0.693 / k.[2]
Visualizations
Caption: Mechanism of reversible hydrazone bond formation and acid-catalyzed hydrolysis.
Caption: Troubleshooting workflow for hydrazone conjugate instability issues.
Caption: Chemical structure of this compound.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
- 8. This compound | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ddmckinnon.com [ddmckinnon.com]
Technical Support Center: Hydrazide-PEG4-Desthiobiotin Labeling
This technical support center provides guidance on the effective removal of excess Hydrazide-PEG4-Desthiobiotin following a labeling reaction. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after labeling?
A1: Removing excess, unreacted this compound is critical for several reasons. Residual-free biotin (B1667282) can lead to high background noise in downstream applications that use avidin (B1170675) or streptavidin conjugates.[1][2] It can also interfere with the accurate quantification of biotinylation, leading to an overestimation of the labeling efficiency.[3][4] Furthermore, in affinity purification applications, excess free biotin will compete with the biotinylated molecule for binding sites on streptavidin or avidin resins, reducing the purification yield.[1]
Q2: What are the most common methods for removing excess this compound?
A2: The most common and effective methods for removing small molecules like this compound from larger labeled biomolecules are dialysis, size exclusion chromatography (SEC) (often in the form of spin desalting columns), and affinity purification.[1][5][6][7] The choice of method depends on factors such as sample volume, the molecular weight of the labeled molecule, desired purity, and time constraints.[1]
Q3: How do I choose the best removal method for my experiment?
A3: The selection of the optimal removal method depends on your specific experimental needs:
-
Dialysis: This method is gentle and suitable for large sample volumes. However, it is a time-consuming process, often requiring overnight incubation and multiple buffer changes to ensure complete removal of the free biotin.[1][5]
-
Size Exclusion Chromatography (SEC) / Spin Desalting Columns: SEC is a rapid and efficient method for buffer exchange and removal of small molecules from larger ones.[7][8][9][10][11] Spin columns are particularly convenient for small sample volumes (typically 20-700 µL) and offer high recovery of the labeled protein.[1][3][12]
-
Affinity Purification: This method uses streptavidin-coated beads to specifically capture desthiobiotin-labeled molecules, followed by washing to remove all unbound reagents. The elution of the labeled molecule is achieved under mild conditions using a solution of free biotin.[13][14][15][16] This method is highly specific but may require an additional step to remove the biotin used for elution.[14]
Q4: How can I quantify the amount of free desthiobiotin remaining after purification?
A4: Direct quantification of free desthiobiotin can be complex. However, the efficiency of its removal can be indirectly assessed. One common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA-avidin complex has a characteristic absorbance that decreases upon the addition of biotin or its analogs, as they displace the HABA dye. By comparing the absorbance of your purified sample to a standard curve of known biotin concentrations, you can estimate the amount of free biotin present.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the removal of excess this compound.
Issue 1: High background signal in downstream applications (e.g., Western blot, ELISA).
-
Possible Cause: Incomplete removal of excess this compound.
-
Solution:
-
For Dialysis: Increase the dialysis time and the number of buffer changes. Ensure the dialysis buffer volume is at least 100 times the sample volume.[1]
-
For Spin Columns: Ensure you are using a spin column with the correct molecular weight cutoff (MWCO) for your labeled molecule (e.g., 7 kDa MWCO for most proteins).[1][6] For desalting columns, do not overload the column with a sample volume exceeding the manufacturer's recommendation, as this can lead to co-elution of the small molecule.[12]
-
General: Consider performing a second purification step to ensure complete removal.
-
Issue 2: Low recovery of the labeled molecule after purification.
-
Possible Cause 1: The labeled molecule is sticking to the purification device (e.g., dialysis membrane, spin column).
-
Solution 1: To minimize non-specific binding, especially with low concentration samples, you can add a carrier protein like Bovine Serum Albumin (BSA) to the sample before purification.[12] Always follow the manufacturer's instructions for the specific purification product to ensure optimal recovery.[12]
-
Possible Cause 2: Over-labeling of the protein, leading to precipitation.
-
Solution 2: A high degree of biotinylation can alter the protein's solubility and lead to aggregation.[12] Reduce the molar excess of the this compound reagent in the labeling reaction.[5][17]
Issue 3: The labeled protein appears to be inactive or has reduced function.
-
Possible Cause: Harsh purification conditions may have denatured the protein.
-
Solution: Dialysis is a very gentle method and is unlikely to cause denaturation.[1] When using other methods, ensure that the buffers and conditions used are compatible with maintaining the protein's native structure and function. Desthiobiotin-based affinity purification is advantageous here as it allows for elution under mild, non-denaturing conditions.[13][15]
Comparison of Removal Methods
| Feature | Dialysis | Size Exclusion Chromatography (Spin Columns) | Affinity Purification (Streptavidin Beads) |
| Principle | Diffusion across a semi-permeable membrane based on molecular weight cutoff. | Separation based on molecular size; larger molecules elute faster.[7][10][11] | Specific binding of desthiobiotin to streptavidin, followed by competitive elution.[13][15] |
| Speed | Slow (often requires hours to overnight).[1][5] | Fast (typically under 15 minutes).[1][3] | Moderately fast (30-60 minutes for binding).[1] |
| Sample Volume | Ideal for larger volumes (>1 mL).[1] | Best for small volumes (20-700 µL).[1] | Can be adapted for various volumes. |
| Protein Recovery | Generally high, but can be subject to non-specific binding to the membrane. | High with optimized protocols.[3][12] | High, but can be affected by elution efficiency. |
| Purity | Good, but may require multiple buffer changes for complete removal. | Excellent for removing small molecules.[7][9] | Very high due to the specific interaction. |
| Gentleness | Very gentle.[1] | Generally gentle. | Gentle elution conditions preserve protein activity.[13][15] |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This protocol is suitable for the rapid cleanup of small sample volumes.
Materials:
-
Labeled protein sample
-
Spin desalting column with an appropriate MWCO (e.g., 7 kDa)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Place the spin column into a clean collection tube.
-
Carefully apply the entire volume of your labeling reaction mixture to the center of the resin bed in the spin column.
-
Centrifuge the column for the time and speed recommended by the manufacturer.
-
The purified, desalted sample containing your labeled molecule will be in the collection tube. The excess this compound will be retained in the column resin.
Protocol 2: Removal of Excess this compound using Dialysis
This protocol is ideal for larger sample volumes and when a gentle method is required.
Materials:
-
Labeled protein sample
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (e.g., PBS), chilled to 4°C
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load your labeled sample into the dialysis tubing or cassette and seal it securely.
-
Place the sealed dialysis unit into a beaker containing a large volume (at least 100 times the sample volume) of chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or preferably overnight.
-
Change the dialysis buffer 2-3 times during the process to ensure complete removal of the free biotin.
-
After the final dialysis period, carefully remove the sample from the tubing or cassette.
Visualizations
Caption: Experimental workflow for the removal of excess this compound.
Caption: Troubleshooting logic for common issues in post-labeling purification.
References
- 1. benchchem.com [benchchem.com]
- 2. bioclone.net [bioclone.net]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 9. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 10. goldbio.com [goldbio.com]
- 11. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]
- 15. interchim.fr [interchim.fr]
- 16. Desthiobiotin Affinity Ligand [biosyn.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Optimizing oxidation of glycoproteins for Hydrazide-PEG4-Desthiobiotin labeling
Welcome to the Technical Support Center for Glycoprotein (B1211001) Labeling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the oxidation of glycoproteins and their subsequent labeling with Hydrazide-PEG4-Desthiobiotin.
Troubleshooting Guide
This section addresses common problems encountered during the glycoprotein labeling workflow.
Question: Why is my labeling efficiency low or non-existent?
Answer: Low labeling efficiency is a frequent issue with several potential causes:
-
Inefficient Oxidation: The generation of aldehyde groups on the glycan is critical. Ensure the sodium periodate (B1199274) (NaIO₄) is fresh and has been stored correctly, protected from light. The oxidation buffer should be at the optimal pH (typically pH 5.5) and free of primary amines (e.g., Tris) or glycerol (B35011), which can quench the reaction.[1]
-
Suboptimal Labeling Reaction: The hydrazide-aldehyde reaction (hydrazone formation) is most efficient at a neutral pH (6.5-7.5).[2] If oxidation was performed at an acidic pH, a buffer exchange step is necessary before adding the hydrazide reagent.[2] Also, ensure you are using a sufficient molar excess of the this compound reagent.[2]
-
Inactive Reagents: Both sodium periodate and the hydrazide reagent can degrade over time. Use fresh solutions for best results. Prepare the sodium periodate solution immediately before use.[3][4]
-
Insufficient Glycosylation: The target protein may have a low degree of glycosylation, or the glycans may lack accessible cis-diols for oxidation. Monoclonal antibodies, for instance, may be deficient in glycosylation.[2] Consider a protein-specific analysis to confirm glycosylation sites.
-
Over-oxidation: Excessively harsh oxidation conditions (e.g., high concentration of periodate, long incubation) can potentially damage the protein and the generated aldehydes, leading to reduced labeling.
Question: I'm observing high non-specific binding of my labeled glycoprotein. What can I do?
Answer: Non-specific binding can obscure results and is often caused by hydrophobic or charge-based interactions.
-
Blocking Steps: If immobilizing the labeled protein on a surface (e.g., for a pull-down assay), ensure proper blocking of the surface to prevent non-specific protein adherence. Bovine Serum Albumin (BSA) is a common blocking agent.[5][6]
-
Washing Buffer Additives: Increase the stringency of your wash steps. Adding low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) or increasing the salt concentration in wash buffers can disrupt non-specific interactions.[5]
-
Buffer pH Adjustment: Adjusting the pH of your buffers can alter surface charges on both your protein and the matrix, potentially reducing charge-based non-specific binding.[5]
-
Purification Method: Ensure your purification method after labeling is adequate. Size-exclusion chromatography or dialysis should be optimized to remove all unreacted (and potentially "sticky") this compound.[2][7]
Question: My protein precipitates after the labeling reaction. How can I prevent this?
Answer: Protein precipitation can occur due to over-labeling or changes in buffer conditions.
-
Reduce Molar Excess of Label: A very high degree of biotinylation can alter the protein's solubility and lead to aggregation.[8] Reduce the molar excess of the this compound reagent in the labeling step.
-
Optimize Reagent Concentration: For smaller proteins, ensure the final concentration of the hydrazide reagent does not exceed 0.1M to avoid issues with excess unlabeled reagent.[2]
-
Use a PEG-ylated Reagent: The PEG4 spacer in this compound is designed to increase solubility and reduce aggregation of the labeled molecule, but at very high labeling densities, precipitation can still occur.[2][9]
-
Buffer Composition: Ensure the final buffer composition after all additions is compatible with your protein's stability. Perform buffer exchanges into a suitable storage buffer after purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of sodium periodate for oxidation?
A1: The optimal concentration depends on your goal.
-
For selective oxidation of sialic acids: Use a low concentration, typically 1 mM sodium periodate.[1][7] This is a milder condition that targets the cis-diols on the terminal sialic acid residues.
-
For general oxidation of various sugar residues (e.g., mannose, galactose): Use a higher concentration, typically 10 mM sodium periodate.[1][7][10]
Q2: What buffers should I use for the oxidation and labeling steps?
A2:
-
Oxidation: An acidic buffer is most efficient. 0.1 M Sodium Acetate, pH 5.5, is commonly recommended.[1][3] While neutral buffers like PBS can be used, the reaction is less efficient.[1]
-
Labeling: A neutral buffer is required for the hydrazide reaction. Phosphate-Buffered Saline (PBS), pH 7.2-7.5, is ideal.
-
Buffers to Avoid: Crucially, avoid any buffers containing primary amines (like Tris or Glycine) or glycerol during both steps, as they will react with and quench the generated aldehydes.[1][2]
Q3: What is the recommended molar excess of this compound?
A3: A 15X to 20X molar excess of the hydrazide reagent over the glycoprotein is a good starting point for optimization.[2] Depending on the application and the degree of glycosylation, a range of 5X to 25X can be tested empirically.[2]
Q4: How long should the oxidation and labeling reactions be incubated?
A4:
-
Oxidation: Incubate for 20-30 minutes.[2][7] It is critical to perform this step in the dark (e.g., by wrapping the tube in foil) as sodium periodate is light-sensitive.[1][7]
-
Labeling: Incubate for 1-2 hours at room temperature or overnight at 4°C.[2][10] The optimal time should be determined empirically.
Q5: How do I remove excess sodium periodate and unreacted hydrazide?
A5: Desalting spin columns or dialysis are effective methods.[2][3] It is essential to remove the periodate after oxidation and before adding the hydrazide reagent. A second purification step is required after the labeling reaction to remove the excess hydrazide.
Experimental Protocols & Data
Quantitative Data Summary
The following tables summarize key quantitative parameters for the oxidation and labeling reactions.
Table 1: Sodium Periodate (NaIO₄) Oxidation Parameters
| Parameter | Selective Oxidation (Sialic Acids) | General Oxidation (Multiple Sugars) |
| Final NaIO₄ Concentration | 1 mM[1][7] | 10 mM[1][7][10] |
| Recommended Buffer | 0.1 M Sodium Acetate, pH 5.5[1] | 0.1 M Sodium Acetate, pH 5.5[1] |
| Incubation Time | 30 minutes[10][11] | 20-30 minutes[2][7] |
| Temperature | Room Temperature or On Ice[10] | Room Temperature[2][7] |
| Light Condition | Protect from light (dark)[1][7][10] | Protect from light (dark)[1][7] |
Table 2: this compound Labeling Parameters
| Parameter | Recommended Condition |
| Molar Excess of Reagent | 15-20X (starting point); range 5-25X[2] |
| Recommended Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5[2] |
| Incubation Time | 1-2 hours to Overnight[2][4][10] |
| Temperature | Room Temperature or 4°C[2] |
| Reagent Solvent | Dissolve in DMSO or DMF before diluting in aqueous buffer[2] |
Detailed Methodologies
Protocol 1: Selective Oxidation of Sialic Acids and Labeling
This protocol is designed to generate aldehydes primarily on terminal sialic acid residues.
-
Glycoprotein Preparation: Prepare the glycoprotein solution (0.5-10 mg/mL) in an amine-free buffer. Perform a buffer exchange into 0.1 M Sodium Acetate, pH 5.5 ("Oxidation Buffer") if necessary.[1]
-
Periodate Oxidation:
-
Purification: Immediately remove the excess sodium periodate using a desalting spin column (e.g., Zeba Spin 7K MWCO) equilibrated with PBS, pH 7.2.[2]
-
Hydrazide Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Add the desired molar excess (e.g., 15X) of the hydrazide reagent to the purified, oxidized glycoprotein.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
-
Final Purification: Remove excess, unreacted this compound using a desalting column or dialysis equilibrated with your desired storage buffer.
Protocol 2: General Oxidation of Glycans and Labeling
This protocol uses a higher concentration of periodate to oxidize a broader range of sugar residues.
-
Glycoprotein Preparation: Prepare the glycoprotein as described in Protocol 1, ensuring it is in 0.1 M Sodium Acetate, pH 5.5.
-
Periodate Oxidation:
-
Prepare a fresh 20 mM stock solution of sodium periodate in Oxidation Buffer.
-
Protect the glycoprotein solution from light.
-
Add an equal volume of the 20 mM sodium periodate stock solution to the glycoprotein solution to achieve a final concentration of 10 mM.[3][10]
-
Incubate for 20-30 minutes at room temperature in the dark.[2]
-
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1 to remove excess periodate, exchanging the buffer to PBS, pH 7.2.
-
Hydrazide Labeling: Proceed with step 4 from Protocol 1.
-
Final Purification: Proceed with step 5 from Protocol 1.
Visualizations
Caption: Experimental workflow for glycoprotein oxidation and labeling.
Caption: Troubleshooting flowchart for low labeling efficiency.
Caption: Chemical pathway of glycoprotein oxidation and hydrazide labeling.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Fluorescent Labeling Agents Change Binding Profiles of Glycan-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in eluting desthiobiotinylated proteins and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the elution of desthiobiotinylated proteins from streptavidin-based affinity resins.
Frequently Asked Questions (FAQs)
Q1: What is desthiobiotin, and how does it differ from biotin (B1667282) in protein purification?
Desthiobiotin is a stable analog of biotin that binds to streptavidin with a lower affinity (dissociation constant, Kd ≈ 10-11 M) compared to the very strong interaction between biotin and streptavidin (Kd ≈ 10-15 M)[1][2][3]. This weaker, yet still specific, binding allows for the gentle and competitive elution of desthiobiotinylated proteins under native conditions using free biotin[2][4]. In contrast, eluting biotinylated proteins from streptavidin often requires harsh, denaturing conditions[4][5].
Q2: What is the principle behind eluting desthiobiotinylated proteins with free biotin?
Elution is based on competitive displacement. Free biotin, when introduced at a sufficiently high concentration in the elution buffer, competes with the desthiobiotinylated protein for the binding sites on the streptavidin resin[2][4]. Due to the higher affinity of biotin for streptavidin, it effectively displaces the bound desthiobiotinylated protein, allowing for its recovery in a gentle and specific manner[6].
Q3: Can I use desthiobiotin for elution with all types of streptavidin resins?
No, it is crucial to use the correct streptavidin resin. While desthiobiotin elution works well with standard streptavidin and some engineered forms like Strep-Tactin®, it is incompatible with high-affinity variants such as Strep-Tactin®XT[7]. For these high-affinity resins, elution with a high concentration of biotin is required as desthiobiotin cannot efficiently displace the tagged protein[7]. Always consult the manufacturer's recommendations for your specific resin.
Q4: How can I remove the free biotin from my eluted protein sample?
Free biotin in the eluate can be removed using standard laboratory techniques such as dialysis or gel filtration (size exclusion chromatography)[8].
Troubleshooting Guide
Low Elution Yield
Q5: I am getting a very low yield of my desthiobiotinylated protein after elution. What are the possible causes and solutions?
Low elution yield can stem from several factors, from initial protein expression to the final elution step[9][10].
-
Suboptimal Elution Conditions: The concentration of biotin in your elution buffer may be insufficient, or the incubation time may be too short[11][12].
-
Protein Precipitation on the Column: Your protein might be aggregating or precipitating on the affinity column[15].
-
Solution: Ensure your buffers are optimized for your protein's solubility, which may involve adjusting pH, salt concentration, or adding detergents or glycerol[4].
-
-
Inefficient Binding to the Resin: The desthiobiotin tag may not be accessible for binding to the streptavidin resin[10].
-
Solution: Ensure that the desthiobiotin tag is properly incorporated and accessible on your protein of interest.
-
-
Slow Release from Resin: Some resins, like Strep-Tactin®XT, have a slow off-rate, meaning the protein is released slowly[15].
-
Solution: Increase the incubation time with the elution buffer. Performing multiple, sequential elutions with fresh elution buffer can also improve recovery[15].
-
High Background/Non-Specific Binding
Q6: My eluate contains many contaminating proteins. How can I reduce non-specific binding?
High background is often due to non-specific interactions between contaminating proteins and the affinity resin[16][17].
-
Inadequate Washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins.
-
Hydrophobic or Ionic Interactions: Proteins can non-specifically bind to the resin matrix itself.
-
Solution: Modifying the composition of your binding and wash buffers can help. The inclusion of non-ionic detergents, adjusting the salt concentration, or adding agents like thiocyanate (B1210189) can help to minimize non-specific binding[12][16].
-
Protein is Not Eluting
Q7: My desthiobiotinylated protein binds to the column, but I cannot elute it with biotin. What should I do?
If your protein is not eluting, it could be due to several reasons[18].
-
Incorrect Resin Type: You might be using a high-affinity streptavidin resin (like Strep-Tactin®XT) that is not compatible with desthiobiotin elution[7].
-
Solution: Verify the compatibility of your resin with desthiobiotin elution. If you are using an incompatible resin, you will need to use a high concentration of biotin for elution as recommended by the manufacturer[7].
-
-
pH of Elution Buffer: The pH of your elution buffer containing desthiobiotin might be too low, which can interfere with the elution process[14].
-
Solution: Ensure that the pH of your elution buffer is properly adjusted after dissolving the desthiobiotin[14].
-
-
Protein Aggregation on the Column: The protein may have aggregated on the column, preventing its elution[18].
-
Solution: Try including additives in your elution buffer that may help to solubilize your protein, such as non-ionic detergents or adjusting the salt concentration[12].
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for desthiobiotin-streptavidin interactions and recommended elution conditions.
Table 1: Comparison of Dissociation Constants (Kd)
| Interaction | Dissociation Constant (Kd) | Reference(s) |
| Desthiobiotin - Streptavidin | ~10-11 M | [1][2][3] |
| Biotin - Streptavidin | ~10-15 M | [1][3] |
Table 2: Recommended Elution Conditions
| Elution Method | Eluting Agent | Typical Concentration | Incubation Temperature | Reference(s) |
| Competitive Elution | Biotin | 4 mM | 37°C | [4][11][13] |
| Competitive Elution | Desthiobiotin | 2.5 - 10 mM | Room Temperature or 37°C | [14][19] |
Experimental Protocols
Protocol 1: Standard Elution of Desthiobiotinylated Proteins
This protocol outlines a general procedure for the competitive elution of a desthiobiotinylated protein from a standard streptavidin agarose (B213101) resin using free biotin.
Materials:
-
Streptavidin agarose resin with bound desthiobiotinylated protein
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer[11].
-
Elution Buffer: 4 mM biotin in 20 mM Tris, 50 mM NaCl, pH 7.5[4][11][20].
Procedure:
-
Washing:
-
Elution:
-
Add 50 µL of Elution Buffer to the washed resin[11].
-
Gently resuspend the resin pellet.
-
Incubate at 37°C for 10 minutes with gentle mixing. Note: Incubation at 37°C is important for efficient recovery[11][13].
-
Centrifuge the tube at 500 x g for 1 minute.
-
Carefully collect the supernatant, which contains your eluted protein.
-
-
Repeat Elution (Optional):
-
To maximize protein recovery, a second round of elution can be performed by adding another 50 µL of Elution Buffer to the resin, incubating, and collecting the supernatant.
-
Protocol 2: Elution for RNA-Protein Pulldown Assays
This protocol is adapted for the elution of protein complexes captured using a desthiobiotinylated RNA probe[4].
Materials:
-
Streptavidin magnetic beads with bound RNA-protein complexes
-
1x Wash Buffer: Composition as optimized for the specific interaction.
-
Elution Buffer: 4 mM biotin, 20 mM Tris (pH 7.5), 50 mM NaCl[4].
Procedure:
-
Washing:
-
Elution:
Visualizations
Caption: Experimental workflow for the purification of desthiobiotinylated proteins.
Caption: Troubleshooting decision tree for low elution yield.
References
- 1. epicypher.com [epicypher.com]
- 2. interchim.fr [interchim.fr]
- 3. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 4. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scientific FAQs - IBA Lifesciences [iba-lifesciences.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Troubleshooting Purification Methods [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.ie [fishersci.ie]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Hydrazide-PEG4-Desthiobiotin for Enhanced Protein Purification
Welcome to the technical support center for Hydrazide-PEG4-Desthiobiotin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your protein purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical reagent used for the biotinylation of proteins and other molecules. It contains three key components:
-
Hydrazide group: This group reacts with carbonyl groups (aldehydes and ketones) on the target molecule to form a stable hydrazone bond.[1][2]
-
PEG4 spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer arm that increases the water solubility of the labeled molecule and can help reduce aggregation.[2]
-
Desthiobiotin: A sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but lower affinity than biotin. This allows for gentle elution of the labeled protein from streptavidin-based affinity resins using competitive displacement with free biotin.[3][4]
The overall process involves creating carbonyl groups on the target protein (often by oxidizing sugar moieties on glycoproteins), reacting the protein with this compound, and then purifying the desthiobiotinylated protein using streptavidin affinity chromatography.[5][6]
Q2: What are the advantages of using desthiobiotin over standard biotin for protein purification?
The primary advantage of desthiobiotin is the ability to elute the purified protein under mild, non-denaturing conditions. The interaction between streptavidin and biotin is one of the strongest non-covalent bonds known, making elution difficult without harsh, denaturing conditions.[4] Desthiobiotin's lower binding affinity allows for competitive elution with free biotin, preserving the protein's native structure and function.[3][4][7] This is particularly beneficial for downstream applications that require active proteins.
Q3: What types of proteins can be labeled with this compound?
This reagent is ideal for labeling glycoproteins, as the sugar (glycan) portions can be readily oxidized to create aldehyde groups for the hydrazide to react with.[2][5][6] It can also be used for proteins that have been genetically engineered to contain unnatural amino acids with ketone groups or have been chemically modified to introduce carbonyls.[8] This method is useful for native or recombinant proteins that lack a purification tag.[5]
Troubleshooting Guide
Low Labeling Efficiency
Problem: My protein is not being efficiently labeled with this compound.
| Possible Cause | Recommended Solution |
| Insufficient Carbonyl Groups | Ensure complete oxidation of glycoproteins by optimizing the concentration of the oxidizing agent (e.g., sodium meta-periodate) and reaction time.[5] Consider alternative methods to introduce carbonyls if the protein is not a glycoprotein.[8] |
| Suboptimal Reaction pH | The hydrazide-carbonyl reaction is most efficient at a pH of 4.7-5.5. Ensure your coupling buffer is within this range.[5] |
| Inhibitory Buffer Components | Avoid buffers containing primary amines (e.g., Tris) as they will compete with the hydrazide for reaction with the carbonyl groups, quenching the labeling reaction.[5] |
| Incorrect Molar Excess of Reagent | A 15X molar excess of the desthiobiotin reagent to the protein is a good starting point. However, this may need to be optimized (ranging from 5-25X) depending on the protein concentration and number of available carbonyl groups.[5] For dilute protein solutions, a higher molar excess may be required.[5] |
| Suboptimal Incubation Conditions | Increase the incubation time (e.g., overnight at 4°C) or temperature (e.g., 37°C for a shorter period) to drive the reaction to completion.[5] |
| Reagent Instability | Prepare the this compound solution fresh in high-quality anhydrous DMSO or DMF. If stored, ensure it is at -20°C for no longer than two months.[5][9] |
Low Yield of Purified Protein
Problem: I am getting a low yield of my protein after streptavidin affinity purification.
| Possible Cause | Recommended Solution |
| Inefficient Binding to Streptavidin Resin | Ensure that all non-reacted this compound has been removed by desalting or dialysis after the labeling reaction, as it will compete with the labeled protein for binding sites on the resin.[9] Also, verify the binding capacity of your streptavidin resin has not been compromised.[9] |
| Protein Precipitation on the Column | The protein may be precipitating on the column. Try using a lower concentration of protein or eluting with a gradient. Adding detergents or adjusting the salt concentration in your buffers may also help. |
| Inefficient Elution | Increase the concentration of free biotin in the elution buffer or increase the incubation time of the elution buffer with the resin to ensure complete displacement of the desthiobiotinylated protein.[10] Performing multiple, sequential elutions can also improve recovery.[10] |
| Protein Degradation | If the protein is unstable, consider shorter incubation times during elution.[10] The use of protease inhibitors during the initial protein extraction and purification steps is also recommended. |
High Background/Non-Specific Binding
Problem: I am observing significant non-specific protein binding to my streptavidin resin.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer before elution to remove proteins that are non-specifically interacting with the resin. |
| Inappropriate Wash Buffer Composition | The inclusion of mild detergents (e.g., Tween-20) or increasing the salt concentration in the wash buffer can help to disrupt weak, non-specific interactions.[7] |
| Hydrophobic Interactions | The PEG spacer on the this compound is designed to be hydrophilic, but some proteins may still exhibit hydrophobic interactions with the resin. Modifying the wash buffer with non-ionic detergents may alleviate this. |
Experimental Protocols
Protocol 1: Oxidation of Glycoproteins and Labeling with this compound
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Glycoprotein (0.2-2 mg/mL in an amine-free buffer)
-
Coupling Buffer (e.g., 0.1 M Sodium Acetate, pH 4.7-5.5)
-
Sodium meta-periodate (NaIO₄) solution (0.1 M in Coupling Buffer, freshly prepared)
-
EZ-Link™ this compound, No-Weigh™ Format (or similar)
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Buffer Exchange: If your protein is in a buffer containing primary amines (like Tris), exchange it into the Coupling Buffer using a desalting column or dialysis.[5]
-
Oxidation:
-
To 1 mL of your protein solution, add 110 µL of 0.1 M sodium meta-periodate solution.
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light.[5]
-
-
Removal of Oxidizing Agent: Immediately remove the excess sodium meta-periodate using a desalting column equilibrated with Coupling Buffer.[5]
-
Preparation of Labeling Reagent: Prepare a 10 mM stock solution of this compound by dissolving one 1mg vial in the appropriate volume of anhydrous DMSO or DMF (consult manufacturer's instructions).[5]
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM desthiobiotin stock solution to achieve the desired molar excess (start with 15X).
-
Add the calculated volume to the oxidized protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Removal of Excess Labeling Reagent: Desalt the labeled protein solution to remove non-reacted this compound using a desalting column equilibrated with a suitable buffer for your downstream application (e.g., PBS).[5] The purified, labeled protein is now ready for streptavidin affinity purification.
Protocol 2: Affinity Purification of Desthiobiotinylated Protein
Materials:
-
Desthiobiotin-labeled protein sample
-
Streptavidin magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 5 mM D-(+)-biotin)[7]
Procedure:
-
Resin Equilibration: Wash the streptavidin resin 2-3 times with Binding/Wash Buffer.[7]
-
Binding:
-
Add the desthiobiotin-labeled protein sample to the equilibrated resin.
-
Incubate for 30-60 minutes at room temperature with gentle mixing to allow the labeled protein to bind to the streptavidin.
-
-
Washing:
-
Separate the resin from the supernatant (the "flow-through").
-
Wash the resin 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.[7]
-
-
Elution:
-
Add the Elution Buffer to the resin.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. For tightly bound proteins, this incubation can be extended or repeated.[10]
-
Separate the resin and collect the supernatant, which contains your purified protein.
-
Repeat the elution step 1-2 more times and pool the elution fractions for maximum yield.
-
-
Post-Elution: The purified protein may need to be desalted or dialyzed to remove the free biotin if it interferes with downstream applications.
Visualized Workflows
Caption: Workflow for labeling glycoproteins with this compound.
Caption: Purification workflow for desthiobiotin-labeled proteins.
References
- 1. academic.oup.com [academic.oup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. epicypher.com [epicypher.com]
- 8. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Desthiobiotin vs. Biotin: A Comparative Guide to Reversible Streptavidin Binding
For decades, the remarkably strong and specific interaction between biotin (B1667282) (Vitamin H) and streptavidin has been a cornerstone of biological research, enabling a vast array of applications in detection, purification, and immobilization. However, the very strength of this bond, one of the most powerful non-covalent interactions known in nature, presents a significant drawback: its near irreversibility.[1][2][3] Eluting a biotinylated molecule from a streptavidin matrix requires harsh, denaturing conditions that can compromise the integrity and function of the target molecule.[4][5]
Desthiobiotin, a sulfur-free analog of biotin, offers a compelling solution to this challenge. It binds to the same site on streptavidin with high specificity but with a significantly lower affinity, permitting gentle and efficient elution under physiological conditions.[6][7][8][9] This guide provides a detailed comparison of desthiobiotin and biotin, supported by experimental data and protocols, to assist researchers in selecting the optimal affinity tag for their specific needs, particularly when reversible binding is paramount.
Binding Affinity and Kinetics: A Quantitative Comparison
The fundamental difference in the interaction of biotin and desthiobiotin with streptavidin lies in their binding affinities and dissociation kinetics. The interaction between biotin and streptavidin is characterized by an extremely low dissociation constant (Kd), indicating a very stable complex.[1][2][10] Desthiobiotin, in contrast, exhibits a much higher Kd, reflecting a less stable and more easily reversible interaction.[3][11][12]
| Parameter | Biotin | Desthiobiotin | Implication for Researchers |
| Dissociation Constant (Kd) | ~10-14 - 10-15 M[1][2][10][13] | ~10-9 - 10-11 M[3][9][11][12] | Desthiobiotin's significantly higher Kd indicates a weaker binding, which is the key to its reversibility. |
| Binding Interaction | Near-irreversible, one of the strongest non-covalent bonds known.[1][2] | Reversible and easily displaced.[6][7] | Biotin is ideal for stable, long-term immobilization; desthiobiotin is suited for temporary capture and release. |
| Dissociation Rate (koff) | Extremely slow (~2.4 x 10-6 s-1)[14] | Significantly faster than biotin. | The faster off-rate of desthiobiotin allows for rapid elution under mild conditions. |
Elution Conditions: Preserving a Molecule's Integrity
The practical advantage of desthiobiotin's lower binding affinity becomes evident during the elution process. The harsh methods required to break the biotin-streptavidin bond can be detrimental to sensitive biological samples.
| Ligand | Elution Conditions | Effect on Sample and Matrix |
| Biotin | - Extreme pH (e.g., pH < 4 or pH > 9.5)[4][5]- High temperatures (>70°C in pure water)[4][15]- Denaturing agents (e.g., 8M guanidine-HCl)[1]- Organic solvents or detergents with heat[4] | Often leads to denaturation and loss of biological activity of the eluted molecule.[16] The streptavidin affinity matrix is typically damaged and cannot be reused.[5] |
| Desthiobiotin | - Competitive Elution: Incubation with excess free biotin in a buffered solution at neutral pH.[6][8][17]- Mild Heat: Incubation in distilled water at 95°C for 10 minutes.[3][11] | Gentle, non-denaturing conditions preserve the native structure and function of the eluted molecule. The streptavidin matrix remains intact and can be regenerated for multiple uses. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[18] This protocol outlines the determination of binding kinetics for biotin and desthiobiotin to streptavidin.
Objective: To determine the association rate (ka), dissociation rate (koff), and dissociation constant (Kd) for the interaction of biotin and desthiobiotin with streptavidin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Biotin and desthiobiotin solutions in running buffer (e.g., HBS-EP+) at a range of concentrations (e.g., 0.1 nM to 100 nM for biotin; 1 µM to 100 µM for desthiobiotin)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH for biotin; milder buffer for desthiobiotin if needed)
Methodology:
-
System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Ligand Immobilization: Streptavidin is pre-immobilized on the sensor chip surface.[18][19]
-
Analyte Injection (Association): Inject a series of concentrations of the analyte (biotin or desthiobiotin) over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized streptavidin results in an increase in the response units (RU).[19]
-
Dissociation: After the association phase, switch back to flowing only the running buffer over the chip. The dissociation of the analyte from the ligand is observed as a decrease in RU.[19]
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte from the sensor surface, preparing it for the next cycle. This step is often harsh for biotin, potentially affecting the chip's surface capacity over time.[5]
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, koff, and Kd (Kd = koff / ka).
Affinity Purification of a Desthiobiotinylated Protein
This protocol describes a typical pull-down experiment to purify a target protein labeled with desthiobiotin using streptavidin-coated magnetic beads.
Objective: To isolate a desthiobiotin-tagged protein from a complex mixture (e.g., cell lysate) using streptavidin affinity purification.
Materials:
-
Desthiobiotin-labeled protein sample
-
Streptavidin-coated magnetic beads[21]
-
Binding/Wash Buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM free biotin)
-
Magnetic stand
Methodology:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Aliquot the desired amount and place the tube on a magnetic stand to pellet the beads. Discard the supernatant.
-
Equilibration: Wash the beads 2-3 times with Binding/Wash Buffer to equilibrate them.
-
Binding: Resuspend the equilibrated beads in the sample containing the desthiobiotin-labeled protein. Incubate with gentle rotation for 30-60 minutes at room temperature to allow the tagged protein to bind to the beads.
-
Washing: Place the tube on the magnetic stand and discard the supernatant (flow-through). Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in the Elution Buffer containing excess free biotin. Incubate for 15-30 minutes with gentle mixing. The free biotin will competitively displace the desthiobiotin-tagged protein from the streptavidin beads.
-
Recovery: Place the tube on the magnetic stand. The supernatant now contains the purified target protein. Carefully collect the supernatant for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Visualizing the Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Comparison of Biotin and Desthiobiotin binding to streptavidin.
Caption: Workflow for affinity purification using desthiobiotin.
Conclusion
Both biotin and desthiobiotin are powerful tools in the researcher's arsenal, but their applications are distinct. The biotin-streptavidin interaction remains the gold standard for applications requiring a robust, near-permanent linkage. However, for the growing number of applications that demand the gentle capture and subsequent release of functional biomolecules—such as affinity purification, protein-protein interaction studies, and dynamic cell surface labeling—desthiobiotin offers a clear and significant advantage. Its ability to be eluted under mild, non-denaturing conditions ensures the recovery of target molecules in their active state, opening up new possibilities for downstream functional assays and analyses. By understanding the quantitative differences in their binding properties, researchers can make an informed decision to leverage the unique benefits of reversible desthiobiotin-streptavidin binding.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Desthiobiotin Affinity Ligand [biosyn.com]
- 4. goldbio.com [goldbio.com]
- 5. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.com]
- 6. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 11. genelink.com [genelink.com]
- 12. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 13. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple and Efficient Room-Temperature Release of Biotinylated Nucleic Acids from Streptavidin and Its Application to Selective Molecular Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biosensingusa.com [biosensingusa.com]
- 21. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Glycoprotein Labeling: A Comparative Guide to Hydrazide-PEG4-Desthiobiotin and its Alternatives in Western Blot Analysis
For researchers, scientists, and drug development professionals, the accurate detection and analysis of glycoproteins are paramount. This guide provides a comprehensive comparison of Hydrazide-PEG4-Desthiobiotin labeling with other common biotinylation methods, focusing on validation by Western blot. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice for your specific research needs.
This compound has emerged as a valuable tool for the selective labeling of glycoproteins. Its hydrazide functional group specifically targets aldehyde groups introduced onto sugar moieties by mild oxidation, ensuring site-specific labeling that often preserves protein function. The inclusion of a PEG4 spacer enhances solubility and reduces steric hindrance, while the desthiobiotin tag allows for gentle elution from streptavidin matrices, a significant advantage over the near-irreversible bond of biotin.[1][2][3] This guide will delve into the practical aspects of validating this labeling technique using the ubiquitous Western blot method and compare its performance with alternative approaches.
Performance Comparison of Biotinylation Reagents for Glycoprotein (B1211001) Labeling
The choice of a biotinylation reagent can significantly impact the outcome of an experiment. The following table summarizes the key features and performance characteristics of this compound compared to other commonly used labeling chemistries.
| Feature | This compound | NHS-Ester Biotin | Hydrazide-Biotin |
| Target Moiety | Aldehydes on oxidized carbohydrates | Primary amines (e.g., Lysine) | Aldehydes on oxidized carbohydrates |
| Specificity for Glycoproteins | High (requires oxidation of sugars) | Low (labels all proteins with accessible amines) | High (requires oxidation of sugars) |
| Preservation of Protein Function | Generally high, as labeling is on glycans | Can be disruptive if amines are in active sites | Generally high, as labeling is on glycans |
| Elution from Streptavidin | Mild (e.g., competitive elution with biotin)[1][4][5] | Harsh (e.g., boiling in SDS, low pH) | Harsh (e.g., boiling in SDS, low pH) |
| Solubility | High due to PEG4 linker[2] | Variable, can cause aggregation | Lower than PEGylated versions |
| Steric Hindrance | Reduced due to PEG4 spacer[2] | Can be a factor | Higher than PEGylated versions |
| Signal-to-Noise Ratio in Western Blot | Generally high due to specific labeling | Can be lower due to non-specific labeling | Generally high due to specific labeling |
Experimental Protocols
Here, we provide detailed protocols for the labeling of glycoproteins using this compound and the subsequent validation by Western blot.
Glycoprotein Labeling with this compound
This protocol is a two-step process involving the oxidation of glycoprotein carbohydrates to generate aldehydes, followed by the coupling of the hydrazide-containing desthiobiotin tag.
Materials:
-
Glycoprotein sample (0.1-5 mg/mL in an amine-free buffer, e.g., PBS)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Oxidation of Glycoproteins:
-
Prepare a fresh 10-20 mM solution of sodium meta-periodate in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add the periodate (B1199274) solution to your glycoprotein sample to a final concentration of 1-2 mM.
-
Incubate the reaction on ice for 15-30 minutes in the dark.
-
Remove the excess periodate using a desalting column equilibrated with PBS.
-
-
Labeling with this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final molar excess of 20-50 fold.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess, unreacted labeling reagent using a desalting column equilibrated with PBS.
-
The labeled glycoprotein is now ready for downstream applications, including Western blot analysis.
-
Western Blot Validation of this compound Labeling
This protocol outlines the detection of desthiobiotin-labeled glycoproteins on a Western blot using a streptavidin-HRP conjugate.
Materials:
-
Desthiobiotin-labeled glycoprotein sample
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the labeled glycoprotein sample by SDS-PAGE. Include a negative control of unlabeled glycoprotein.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's recommendations (typically 1:1,000 to 1:20,000).
-
Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system. A specific band should be visible for the labeled glycoprotein, while the unlabeled control should show no signal.
-
Visualizing the Workflow and Labeling Chemistry
To further clarify the experimental process and the underlying chemical principles, the following diagrams have been generated.
Conclusion
The validation of glycoprotein labeling by Western blot is a critical step in ensuring the specificity and success of downstream applications. This compound offers a robust and specific method for labeling glycoproteins, with the significant advantage of mild elution from streptavidin supports. This guide provides the necessary information for researchers to effectively implement this technique and compare its utility against other labeling methodologies. By understanding the principles and protocols outlined, scientists can confidently select the most appropriate tools for their glycoprotein research.
References
A Researcher's Guide to Glycoprotein Analysis: Hydrazide-PEG4-Desthiobiotin in the Mass Spectrometry Workflow
For researchers, scientists, and drug development professionals navigating the complexities of protein glycosylation analysis, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of Hydrazide-PEG4-Desthiobiotin with alternative methods for the enrichment of glycoproteins prior to mass spectrometry (MS) analysis. We present supporting data, detailed experimental protocols, and visual workflows to empower informed decisions in your research.
This compound has emerged as a valuable tool for selectively labeling and enriching glycoproteins. Its hydrazide functional group reacts specifically with aldehyde groups introduced onto glycan structures through mild oxidation, while the desthiobiotin moiety allows for efficient capture on streptavidin supports and, crucially, gentle elution. This preserves the integrity of protein complexes and improves recovery.
Performance Comparison: this compound vs. Alternatives
The selection of a labeling and enrichment strategy for glycoproteomics hinges on several factors, including labeling efficiency, specificity of enrichment, and the conditions required for elution. Below, we compare this compound with other commonly used reagents and methods.
Quantitative Data Summary
While direct head-to-head studies providing quantitative comparisons of various hydrazide-based biotinylation reagents for glycoproteomics are limited, we can synthesize a comparative overview from existing literature. The following tables summarize key performance metrics based on studies analyzing protein carbonyls (a chemically similar reaction) and general glycopeptide enrichment data.
Table 1: Comparison of Hydrazide-Based Labeling Reagents
| Feature | This compound | Biocytin Hydrazide | Other Biotin (B1667282) Hydrazides (with varying linkers) |
| Binding Affinity to Streptavidin | Lower (Kd ~10⁻¹¹ M)[1] | High (Kd ~10⁻¹⁵ M) | High (Kd ~10⁻¹⁵ M) |
| Elution Conditions | Mild (e.g., competitive elution with biotin)[1] | Harsh (e.g., denaturing agents, low pH) | Harsh (e.g., denaturing agents, low pH) |
| Labeling Efficiency | Generally high, comparable to other hydrazides | Varies; can be lower than hydrazides with optimized linkers[2] | Variable, dependent on linker properties[2] |
| MS/MS Spectral Counts | Expected to be high due to efficient elution | Can be lower due to harsher elution leading to sample loss | Variable; influenced by the linker's effect on ionization[2] |
| Potential for Non-specific Binding | PEG linker reduces non-specific hydrophobic interactions[1] | Can exhibit non-specific binding | Dependent on linker chemistry |
Table 2: Comparison of Glycoprotein (B1211001) Enrichment Strategies
| Strategy | Principle | Advantages | Disadvantages | Typical Number of Identified Glycoproteins |
| Hydrazide Chemistry (e.g., with this compound) | Covalent capture of oxidized glycans.[3] | Broad coverage of glycoproteins, high enrichment efficiency (e.g., ~77%).[4] | Requires oxidation step which can be harsh on some samples. | 522 (in one study on HepG2 cells)[4] |
| Lectin Affinity Chromatography | Specific binding of lectins to carbohydrate structures.[5][6] | Enriches for specific glycan structures, no chemical modification needed. | Biased towards glycoproteins recognized by the chosen lectin(s), lower overall efficiency (e.g., ~55%).[4] | 825 (in the same study on HepG2 cells, demonstrating complementarity)[4] |
| Solid-Phase Extraction of N-linked Glycans (SPEG) | Similar to hydrazide chemistry but on a solid support. | High specificity for N-linked glycoproteins. | Does not capture O-linked glycoproteins. | Varies by sample, but can increase identifications by ~24% when combined with depletion. |
Experimental Protocols
Detailed and robust protocols are essential for reproducible results in mass spectrometry-based proteomics.
Protocol 1: Glycoprotein Labeling with this compound
This protocol outlines the steps for labeling glycoproteins in a complex protein mixture.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Anhydrous DMSO or DMF
-
Coupling buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Desalting columns
Procedure:
-
Oxidation of Glycans:
-
Dissolve the protein sample in coupling buffer to a final concentration of 1-5 mg/mL.
-
Add freshly prepared sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction for 15-30 minutes at room temperature in the dark.
-
Quench the reaction by adding a quenching buffer or remove the periodate (B1199274) using a desalting column.
-
-
Labeling with this compound:
-
Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 50 mM).
-
Add the this compound stock solution to the oxidized protein sample to a final concentration of 1-5 mM.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound using a desalting column or dialysis.
-
-
Enrichment of Labeled Glycoproteins:
-
Incubate the labeled protein sample with streptavidin-conjugated magnetic beads or resin for 1 hour at room temperature.
-
Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured glycoproteins by incubating the beads with a biotin-containing elution buffer under non-denaturing conditions.[1]
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted glycoproteins are then subjected to standard proteomics sample preparation, including reduction, alkylation, and tryptic digestion, prior to LC-MS/MS analysis.
-
Protocol 2: Alternative Glycoprotein Labeling with Biocytin Hydrazide
This protocol is similar to the one above, with the key difference being the elution step.
Procedure:
-
Follow steps 1-4 as described in Protocol 1, substituting this compound with Biocytin Hydrazide.
-
Elution: Due to the high affinity of biotin for streptavidin, elution requires harsh conditions. This typically involves boiling the beads in an SDS-containing buffer or using low pH buffers, which can lead to co-elution of non-specifically bound proteins and streptavidin fragments.
Visualizing the Workflow
Diagrams illustrating the experimental workflows can clarify complex processes and aid in experimental design.
Caption: Workflow for glycoprotein enrichment using this compound.
Caption: Comparison of major glycoprotein enrichment strategies.
Conclusion
This compound offers a compelling combination of broad glycoprotein reactivity and mild elution conditions, making it an excellent choice for studies where protein integrity and complex preservation are paramount. The inclusion of a PEG spacer further enhances its utility by minimizing non-specific binding.
However, the optimal choice of enrichment strategy is context-dependent. For researchers interested in specific glycan structures, lectin affinity chromatography remains a powerful, albeit biased, approach. For high-throughput N-glycoproteome analysis, solid-phase hydrazide chemistry methods like SPEG are highly effective.
By carefully considering the experimental goals and the comparative data presented here, researchers can select the most appropriate tools to unlock the complexities of the glycoproteome.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC–MS/MS Quantitation of Esophagus Disease Blood Serum Glycoproteins by Enrichment with Hydrazide Chemistry and Lectin Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Eluting Desthiobiotinylated Proteins: A Comparative Analysis
The reversible binding of desthiobiotin to streptavidin has become a cornerstone for the gentle purification of proteins and their complexes. Unlike the nearly irreversible bond between biotin (B1667282) and streptavidin, the desthiobiotin-streptavidin interaction can be easily disrupted under mild conditions, preserving the native structure and function of the eluted proteins.[1][2] This guide provides a detailed comparison of elution methods, offering researchers the data and protocols needed to optimize their purification workflows.
The primary advantage of the desthiobiotin system lies in its lower binding affinity to streptavidin (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the extremely strong interaction of biotin (Kd ≈ 10⁻¹⁵ M).[1][3][4][5] This significant difference in affinity allows for the specific and gentle elution of desthiobiotin-tagged molecules through competitive displacement with free biotin.[5][6] This approach avoids the harsh, denaturing conditions required to break the standard biotin-streptavidin bond, making it ideal for isolating sensitive protein complexes for downstream applications like mass spectrometry or functional assays.[6]
Comparative Analysis of Elution Methods
While competitive elution with biotin is the standard for desthiobiotinylated proteins, it is useful to compare it with other methods to fully appreciate its advantages. The following table contrasts the gentle competitive elution with harsh methods often required for the traditional biotin-streptavidin interaction, and an alternative pH-dependent method used for another biotin analog, 2-iminobiotin.
| Parameter | Competitive Elution (Desthiobiotin) | Harsh Elution (for Biotin) | pH-Dependent Elution (2-Iminobiotin) |
| Elution Principle | Competitive displacement with excess free biotin.[1] | Disruption of streptavidin structure.[7] | pH-induced conformational change reduces binding affinity.[8] |
| Primary Eluent | Buffer containing 2-50 mM free biotin.[8][9][10] | Low pH (e.g., 0.1 M glycine, pH 2.0-2.8), denaturants (e.g., SDS, 6M Guanidine-HCl).[3][7] | Acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).[8] |
| Binding Affinity (Kd) | ~10⁻¹¹ M (Desthiobiotin-Streptavidin).[3][4] | ~10⁻¹⁵ M (Biotin-Streptavidin).[1][4] | pH-dependent; high affinity at pH >9.5, low affinity at pH <4.0.[8] |
| Conditions | Physiological pH (typically 7.4-8.0), room temperature or 37°C.[8][9][11] | Extreme pH, high temperature, denaturing agents.[7][11] | Shift from alkaline binding buffer (pH >9.5) to acidic elution buffer (pH ~4.0).[8] |
| Protein Integrity | High; preserves native conformation and activity.[1][6] | Low; often results in denaturation and loss of function.[6][7] | Generally high, but requires neutralization of eluted fractions.[8] |
| Advantages | Gentle, specific, preserves protein complexes, minimizes co-purification of endogenous biotinylated molecules.[1][6] | Effective at breaking the strong biotin-streptavidin bond. | Gentle elution without requiring a competitive ligand.[8] |
| Disadvantages | Requires removal of free biotin post-elution for some applications. | Denatures target protein and complexes, elutes streptavidin subunits.[7][12] | Requires significant pH shifts which may affect some proteins; requires immediate neutralization.[8] |
Experimental Workflows and Diagrams
Visualizing the purification workflow is crucial for understanding the practical differences between elution strategies. The following diagrams, generated using the DOT language, illustrate the key steps in affinity purification with different elution methods.
General Affinity Purification Workflow
This diagram outlines the fundamental steps common to most affinity purification processes, from sample loading to elution.
Caption: A generalized workflow for affinity purification of tagged proteins.
Competitive Elution Workflow for Desthiobiotin
This workflow specifically illustrates the gentle elution of desthiobiotin-tagged proteins using a competitive biotin solution.
Caption: Workflow using competitive elution for desthiobiotinylated proteins.
Harsh Elution Workflow for Biotin
For comparison, this diagram shows a typical harsh elution process required for the standard, high-affinity biotin-streptavidin interaction.
Caption: A typical harsh elution workflow for tightly bound biotinylated proteins.
Detailed Experimental Protocols
The following protocols provide a starting point for researchers. Optimization may be required based on the specific protein of interest and the downstream application.
Protocol 1: Competitive Elution of Desthiobiotinylated Proteins
This protocol describes the purification of a desthiobiotin-tagged protein using streptavidin magnetic beads and competitive elution with free biotin.[3][6]
Materials:
-
Streptavidin Magnetic Beads: (e.g., Pierce™ Streptavidin Magnetic Beads).
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4.
-
Elution Buffer: PBS containing 50 mM D-(+)-biotin, pH 7.4. Note: Gently warm and vortex to dissolve the biotin. The concentration can be optimized and may range from 2 mM to 50 mM.[8][13]
-
Sample: Cell lysate containing the desthiobiotinylated protein.
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the desired volume of bead slurry to a microcentrifuge tube. Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Equilibration: Add Binding/Wash Buffer to the beads, vortex gently, and then separate the beads again using the magnetic stand. Discard the supernatant. Repeat this wash step two more times.[3]
-
Binding: After the final wash, resuspend the beads in the cell lysate containing your desthiobiotinylated protein. Incubate for 1-2 hours at 4°C with gentle rotation to allow binding.
-
Washing: Place the tube on the magnetic stand to capture the beads. Discard the supernatant (flow-through). Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[8]
-
Elution: Add the Elution Buffer (PBS with 50 mM biotin) to the beads. Incubate for 10-15 minutes at 37°C with gentle mixing.[6][11] For tightly bound proteins, incubation can be extended up to 60 minutes.
-
Collection: Place the tube on the magnetic stand and carefully collect the supernatant, which contains the eluted protein. This is the eluate.
-
Analysis: Analyze the collected eluate using SDS-PAGE, Western blotting, or mass spectrometry to confirm the presence and purity of the target protein.[8]
Protocol 2: pH-Dependent Elution of 2-Iminobiotinylated Proteins (for Comparison)
This protocol outlines the purification of a protein tagged with 2-iminobiotin, which relies on a pH shift for elution.[8]
Materials:
-
2-Iminobiotin-Agarose Resin.
-
Binding Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0.
-
Elution Buffer: 50 mM sodium acetate, pH 4.0.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Sample: Protein sample containing the 2-iminobiotinylated protein, with pH adjusted to >9.5.
Procedure:
-
Column Preparation: Pack a chromatography column with the 2-iminobiotin-agarose resin.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Apply the pH-adjusted sample to the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove all unbound proteins.
-
Elution: Apply 5-10 column volumes of Elution Buffer to the column to release the bound protein.
-
Collection and Neutralization: Collect the eluted fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and preserve the protein's native state and activity.[8]
-
Analysis: Analyze the fractions for the presence of the target protein by SDS-PAGE or other relevant methods.
References
- 1. interchim.fr [interchim.fr]
- 2. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epicypher.com [epicypher.com]
- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.ie [fishersci.ie]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]
- 13. iba-lifesciences.com [iba-lifesciences.com]
Unveiling the Affinity Landscape: A Comparative Guide to Desthiobiotin and Biotin for Streptavidin Binding
For researchers, scientists, and drug development professionals leveraging the robust biotin-streptavidin interaction, understanding the nuances of biotin (B1667282) analogs is critical for experimental success. This guide provides an objective comparison of the binding affinities of desthiobiotin and biotin to streptavidin, supported by quantitative data and detailed experimental methodologies. The primary distinction lies in their binding reversibility, a factor that dictates their suitability for different applications.
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, a characteristic that is invaluable for various biochemical assays.[1][2] However, this near-irreversible binding can be a drawback when recovery of the bound molecules is desired.[3][4] Desthiobiotin, a sulfur-free analog of biotin, offers a solution by binding to streptavidin with high specificity but significantly lower affinity, allowing for gentle and efficient elution.[3][5]
Quantitative Affinity Comparison
The binding affinity of a ligand to its receptor is quantified by the dissociation constant (Kd). A smaller Kd value indicates a stronger binding affinity. The following table summarizes the reported Kd values for the interaction of biotin and desthiobiotin with streptavidin.
| Ligand | Dissociation Constant (Kd) for Streptavidin | Key Characteristic |
| Biotin | ~10⁻¹⁴ to 10⁻¹⁵ M[1][6][7] | Essentially irreversible binding |
| Desthiobiotin | ~10⁻⁹ to 10⁻¹¹ M[4][5][7][8] | Reversible binding |
Elucidating Binding Interactions
The fundamental difference in the interaction of biotin and desthiobiotin with streptavidin lies in the reversibility of the binding. Biotin's bond is extremely stable, while desthiobiotin's weaker affinity allows for its displacement by free biotin or through mild changes in buffer conditions.
Methodologies for Affinity Determination
The binding affinities of biotin and its analogs to streptavidin are commonly determined using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a widely used method for real-time monitoring of biomolecular interactions.[2] It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[9][10]
Experimental Protocol Outline:
-
Immobilization: A streptavidin (SA) sensor chip is used.[9][10] Streptavidin is immobilized on the sensor chip surface.
-
Ligand Injection: Solutions of the ligand (biotin or desthiobiotin) at various concentrations are flowed over the sensor chip surface.[9]
-
Association and Dissociation Monitoring: The binding of the ligand to the immobilized streptavidin is monitored in real-time as a change in the refractive index at the sensor surface.[2] This is followed by a buffer flow to monitor the dissociation of the ligand.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 binding model) to determine the kinetic parameters (ka and kd) and the affinity (KD).[9][10]
-
Regeneration: For subsequent experiments, the sensor surface is regenerated using harsh conditions (e.g., 20 mM NaOH) to remove the bound ligand.[9][10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[11][12][13]
Experimental Protocol Outline:
-
Sample Preparation: A solution of streptavidin is placed in the sample cell of the calorimeter. A solution of biotin or desthiobiotin is loaded into the titration syringe at a higher concentration.[11][13]
-
Titration: Small aliquots of the ligand solution are injected into the streptavidin solution at regular intervals.[11][13]
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters and the dissociation constant.[11][13]
Example ITC Parameters:
-
Streptavidin Concentration: 40 µM in the sample cell[11][13]
-
Biotin Concentration: 750 µM in the titration syringe[11][13]
-
Temperature: Experiments can be conducted at various temperatures, for example, between 2°C and 40°C.[11]
Conclusion
The choice between biotin and desthiobiotin is dictated by the specific requirements of the application. The virtually irreversible binding of biotin to streptavidin makes it ideal for applications requiring a highly stable and robust interaction, such as in ELISAs, Western blotting, and immunohistochemistry.[6][14] In contrast, the reversible binding of desthiobiotin is advantageous for applications that require the gentle elution and recovery of the biotinylated molecule and its binding partners, such as in affinity purification and pull-down assays.[3][4][5] This comparative guide provides the foundational data and methodological insights to enable researchers to make informed decisions in their experimental designs.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desthiobiotin Affinity Ligand [biosyn.com]
- 5. interchim.fr [interchim.fr]
- 6. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 8. genelink.com [genelink.com]
- 9. biosensingusa.com [biosensingusa.com]
- 10. biosensingusa.com [biosensingusa.com]
- 11. aimspress.com [aimspress.com]
- 12. researchgate.net [researchgate.net]
- 13. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Assessing the Stability of the Desthiobiotin-Streptavidin Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between biotin (B1667282) and streptavidin is renowned for its extraordinary strength and specificity, making it a cornerstone of numerous biotechnological applications. However, the near-irreversibility of this bond can be a significant drawback in processes requiring the gentle elution and recovery of target molecules. Desthiobiotin, a sulfur-free analog of biotin, offers a compelling alternative by providing a stable yet reversible interaction with streptavidin. This guide provides a comprehensive comparison of the desthiobiotin-streptavidin interaction with other relevant binding systems, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Binding Affinity and Kinetics
The stability of the desthiobiotin-streptavidin complex is significantly lower than that of the biotin-streptavidin complex, which is the primary reason for its utility in reversible binding applications. This difference is quantitatively reflected in their dissociation constants (Kd). While biotin boasts an exceptionally low Kd in the femtomolar range (10⁻¹⁵ M), indicating an extremely tight and practically irreversible bond, desthiobiotin's Kd is in the nanomolar to picomolar range (approximately 10⁻¹¹ M to 10⁻⁹ M), signifying a less stable and readily reversible interaction.[1][2] This weaker binding allows for the efficient displacement of desthiobiotin-tagged molecules from streptavidin by competition with free biotin.[1][3][4]
Several biotin analogs have been developed to modulate the binding affinity to streptavidin, each with its own advantages. 2-Iminobiotin (B86554), for instance, exhibits a pH-dependent binding affinity, allowing for elution under acidic conditions. The table below summarizes the key quantitative data for the interaction of desthiobiotin, biotin, and 2-iminobiotin with streptavidin, providing a clear comparison of their binding characteristics.
| Ligand | Dissociation Constant (Kd) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Binding Conditions | Elution Conditions |
| Desthiobiotin | ~ 10⁻¹¹ M - 10⁻⁹ M[1][2] | Not widely reported | Faster than biotin | Physiological pH | Competitive elution with excess free biotin[3][4] |
| Biotin | ~ 10⁻¹⁵ M[1] | ~ 1 x 10⁷ | Extremely slow | Physiological pH | Harsh denaturing conditions (e.g., 8M Guanidine-HCl, pH 1.5) |
| 2-Iminobiotin | pH-dependent (~10⁻¹¹ M at pH 11, ~10⁻⁷ M at pH 7) | Not widely reported | pH-dependent | Alkaline pH (>9.5) | Acidic pH (~4.0) |
Engineered streptavidin variants, such as Strep-Tactin® and Strep-Tactin®XT, have been developed to further fine-tune the binding characteristics for affinity chromatography. Strep-Tactin® exhibits a higher affinity for the Strep-tag® II peptide compared to native streptavidin, while still allowing for gentle elution with desthiobiotin.[5][6] Strep-Tactin®XT boasts an even higher affinity for the Twin-Strep-tag®, enabling the purification of low-abundance proteins, with elution being achieved using biotin.[5][6][7]
| Protein | Ligand | Dissociation Constant (Kd) | Elution Agent |
| Streptavidin | Desthiobiotin | ~ 1 nM | Biotin |
| Strep-Tactin® | Strep-tag® II | ~ 1 µM[6] | Desthiobiotin[6] |
| Strep-Tactin® | Twin-Strep-tag® | low nM range[6] | Desthiobiotin |
| Strep-Tactin®XT | Strep-tag® II | nM range[5] | Biotin[1] |
| Strep-Tactin®XT | Twin-Strep-tag® | pM range[1][5] | Biotin[1] |
Experimental Protocols for Characterizing the Desthiobiotin-Streptavidin Interaction
Accurate assessment of the stability of the desthiobiotin-streptavidin interaction relies on robust experimental techniques. Below are detailed methodologies for three key analytical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Atomic Force Microscopy (AFM).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic parameters such as association (ka) and dissociation (kd) rates.
Methodology:
-
Sensor Chip Preparation:
-
Use a streptavidin-coated sensor chip (SA chip).
-
Alternatively, immobilize streptavidin on a carboxymethylated dextran (B179266) sensor chip (e.g., CM5) via amine coupling. Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject streptavidin (typically 50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) to achieve the desired immobilization level. Deactivate remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
-
Ligand Immobilization (for kinetic analysis of an analyte binding to a desthiobiotinylated ligand):
-
Inject the desthiobiotinylated ligand over the streptavidin-functionalized surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture. The amount of captured ligand can be controlled by adjusting the concentration and injection time.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a series of analyte concentrations in a suitable running buffer (e.g., PBS with 0.05% Tween-20 to minimize non-specific binding).
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
Due to the faster dissociation of desthiobiotin compared to biotin, shorter association and dissociation times may be sufficient.
-
-
Regeneration:
-
For the desthiobiotin-streptavidin interaction, regeneration can be achieved by injecting a solution of free biotin (e.g., 1-10 mM) to competitively displace the desthiobiotinylated ligand.
-
If analyzing the direct binding of desthiobiotin to immobilized streptavidin, a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) can be tested, but care must be taken to not denature the immobilized streptavidin.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR analysis of desthiobiotin-streptavidin interaction.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation:
-
Prepare streptavidin and desthiobiotin solutions in the same, thoroughly degassed buffer (e.g., PBS) to minimize heats of dilution. Dialysis of both components against the same buffer is highly recommended.
-
Accurately determine the concentrations of both streptavidin and desthiobiotin.
-
-
ITC Experiment:
-
Typically, the streptavidin solution (e.g., 10-50 µM) is placed in the sample cell, and the desthiobiotin solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.
-
A series of small injections (e.g., 2-10 µL) of the desthiobiotin solution are titrated into the streptavidin solution at a constant temperature.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The integrated heat data are plotted against the molar ratio of desthiobiotin to streptavidin.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single set of identical sites model) to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the following equations:
-
ΔG = -RT * ln(Ka)
-
ΔG = ΔH - TΔS
-
-
Experimental Workflow for ITC Analysis
Caption: Workflow for ITC analysis of desthiobiotin-streptavidin interaction.
Atomic Force Microscopy (AFM) for Single-Molecule Force Spectroscopy
AFM can be used to measure the unbinding force of a single desthiobiotin-streptavidin complex, providing insights into the mechanical stability of the bond.
Methodology:
-
Surface and Tip Functionalization:
-
Immobilize streptavidin on a suitable substrate (e.g., mica or a gold-coated surface).
-
Functionalize the AFM tip with desthiobiotin. This is often achieved by attaching a flexible linker (e.g., PEG) to the tip, which is then coupled to desthiobiotin.
-
-
Force Spectroscopy Measurements:
-
Bring the desthiobiotin-functionalized tip into contact with the streptavidin-coated surface to allow for bond formation.
-
Retract the tip at a constant pulling speed. The force exerted on the cantilever is measured as a function of the tip-sample distance.
-
The rupture of the desthiobiotin-streptavidin bond is observed as a sudden drop in the force curve. The magnitude of this force drop represents the unbinding force.
-
-
Data Analysis:
-
Repeat the approach-retraction cycle thousands of times to generate a histogram of unbinding forces.
-
The most probable unbinding force can be determined from the peak of the histogram.
-
By performing measurements at different pulling speeds (loading rates), a dynamic force spectrum can be generated to probe the energy landscape of the interaction.
-
Experimental Workflow for AFM Force Spectroscopy
Caption: Workflow for AFM force spectroscopy of desthiobiotin-streptavidin.
Logical Relationship of Biotin Analogs and Streptavidin Variants
The development of biotin analogs and engineered streptavidin variants has created a versatile toolkit for a wide range of applications, from affinity purification to single-molecule studies. The choice of the specific binding pair depends on the required affinity, reversibility, and experimental conditions.
Caption: Relationship between biotin analogs and streptavidin variants.
References
- 1. interchim.fr [interchim.fr]
- 2. epicypher.com [epicypher.com]
- 3. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]
- 4. alab.com.pl [alab.com.pl]
- 5. Strep-tag® technology - One affinity tag for all applications [iba-lifesciences.com]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. IBA-Lifesciences - Strep-tag® Technology | Lucerna-Chem AG [lucerna-chem.ch]
A Comparative Analysis of Desthiobiotin Reagents: The Impact of PEG Spacer Length on Affinity-Based Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the success of affinity-based protein purification and interaction studies. Desthiobiotin, a modified form of biotin (B1667282), offers a gentler elution alternative to the strong biotin-streptavidin interaction. The incorporation of polyethylene (B3416737) glycol (PEG) spacers of varying lengths into desthiobiotin reagents further refines their utility. This guide provides an objective, side-by-side comparison of desthiobiotin reagents with different length PEG spacers, supported by representative experimental data, to facilitate informed reagent selection.
Desthiobiotin's lower binding affinity for streptavidin (Kd ≈ 10-11 M) compared to biotin (Kd ≈ 10-15 M) allows for the competitive elution of captured biomolecules under mild, physiological conditions using free biotin.[1][2] This gentle elution preserves the integrity of protein complexes and enhances the specificity of pull-down assays by minimizing the co-purification of endogenously biotinylated molecules.[2]
The introduction of a PEG spacer between desthiobiotin and a reactive group confers several advantages. The hydrophilic nature of PEG increases the solubility of the labeled molecule and reduces aggregation.[3] Furthermore, the spacer arm extends the desthiobiotin moiety away from the target molecule, mitigating steric hindrance and improving its accessibility for binding to streptavidin.[3] However, the length of this spacer can significantly influence the performance of the reagent in various applications.
Side-by-Side Comparison of Desthiobiotin-PEG Reagents
To illustrate the impact of PEG spacer length, we present a representative comparison of three commonly used desthiobiotin-PEG-NHS ester reagents: Desthiobiotin-PEG4-NHS, Desthiobiotin-PEG8-NHS, and Desthiobiotin-PEG12-NHS. The following table summarizes their key properties and performance in a hypothetical pull-down assay.
| Feature | Desthiobiotin-PEG4-NHS | Desthiobiotin-PEG8-NHS | Desthiobiotin-PEG12-NHS |
| Spacer Arm Length | ~1.5 nm | ~3.0 nm | ~4.5 nm |
| Molecular Weight | ~559 g/mol [4] | ~735 g/mol | ~911 g/mol |
| Binding Efficiency (%) | 95 | 92 | 88 |
| Non-Specific Binding (%) | 8 | 5 | 3 |
| Elution Recovery (%) | 90 | 93 | 96 |
Note: The data presented in this table is representative and intended for illustrative purposes to highlight the potential trends associated with varying PEG spacer lengths. Actual results may vary depending on the specific experimental conditions, the bait and prey proteins, and the complexity of the sample.
Key Observations:
-
Binding Efficiency: Shorter PEG spacers, such as PEG4, may exhibit slightly higher on-rates for binding to streptavidin-coated resins due to their smaller hydrodynamic radius. However, this difference is often minimal.
-
Non-Specific Binding: Longer PEG spacers (PEG8 and PEG12) are more effective at reducing non-specific binding of contaminating proteins to the affinity matrix. The flexible PEG chain creates a hydrophilic shield that repels proteins from non-specifically interacting with the bead surface.
-
Elution Recovery: Longer PEG spacers can facilitate more efficient elution. The increased distance and flexibility provided by the longer PEG arm may allow for easier displacement of the desthiobiotinylated protein by free biotin.
Experimental Protocols
To enable researchers to perform their own comparative analysis of desthiobiotin-PEG reagents, we provide the following detailed experimental protocols for a typical pull-down assay.
I. Protein Labeling with Desthiobiotin-PEG-NHS Ester
This protocol describes the labeling of a purified "bait" protein containing primary amines (e.g., lysine (B10760008) residues) with a Desthiobiotin-PEG-NHS ester reagent.
Materials:
-
Purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Desthiobiotin-PEG-NHS ester (e.g., Desthiobiotin-PEG4-NHS, -PEG8-NHS, or -PEG12-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Ensure the purified bait protein is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
Reconstitute Desthiobiotin Reagent: Immediately before use, dissolve the Desthiobiotin-PEG-NHS ester in DMF or DMSO to a final concentration of 10 mM.
-
Labeling Reaction: Add a 20-fold molar excess of the reconstituted desthiobiotin reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove non-reacted desthiobiotin reagent using a desalting column equilibrated with PBS. The labeled protein is now ready for use in a pull-down assay.
II. Pull-Down Assay to Identify Protein-Protein Interactions
This protocol outlines the use of a desthiobiotinylated bait protein to capture its interacting "prey" protein(s) from a cell lysate.
Materials:
-
Desthiobiotin-labeled bait protein
-
Cell lysate containing potential prey proteins
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS containing 50 mM Biotin, pH 7.4)
Procedure:
-
Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer.
-
Immobilization of Bait Protein: Add the desthiobiotin-labeled bait protein to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation to immobilize the bait protein.
-
Washing: Pellet the beads using a magnetic stand or centrifugation and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
-
Binding of Prey Protein: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer to the beads and incubate for 15-30 minutes at room temperature with gentle agitation.
-
Sample Analysis: Pellet the beads and collect the supernatant containing the eluted prey protein(s). Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a desthiobiotin-based pull-down assay.
Caption: Conceptual comparison of short versus long PEG spacers.
References
Safety Operating Guide
Proper Disposal of Hydrazide-PEG4-Desthiobiotin: A Step-by-Step Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment necessitates the proper disposal of all chemical reagents, including Hydrazide-PEG4-Desthiobiotin. This guide provides detailed procedures for its disposal, designed for researchers, scientists, and professionals in drug development.
While this compound is not classified as a hazardous substance or mixture, adherence to proper disposal protocols is essential to maintain a safe and compliant laboratory[1]. The following procedures outline the necessary steps for the correct handling and disposal of this compound.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area. In case of accidental contact, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention. |
Data compiled from multiple safety data sheets.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be carried out in accordance with all applicable local, regional, and national regulations. The following is a general procedural guide for laboratory settings.
-
Collection of Waste:
-
Collect waste this compound, including any unused reagent and contaminated consumables (e.g., pipette tips, microfuge tubes), in a dedicated, sealable, and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
-
Labeling of Waste Container:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the concentration (if in solution) and the approximate quantity of waste.
-
Indicate that the waste is "Non-Hazardous Chemical Waste".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the non-hazardous chemical waste.
-
Provide the EHS department with a full inventory of the waste container's contents.
-
-
Documentation:
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet (SDS) before handling and disposing of any chemical. Disposal of this product and its solutions must comply with all applicable federal, state, and local regulations[2]. Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself[2].
References
Safeguarding Your Research: A Guide to Handling Hydrazide-PEG4-Desthiobiotin
For researchers, scientists, and drug development professionals utilizing Hydrazide-PEG4-Desthiobiotin, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
While this compound is not classified as a hazardous substance or mixture, adhering to standard laboratory safety practices is crucial to maintain a safe research environment.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated | Protects eyes from potential splashes. |
| Hand Protection | Disposable Gloves | Nitrile or Latex | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from spills. |
Operational Plan: Step-by-Step Handling Guidance
Following a structured operational plan minimizes risks and ensures the integrity of the research.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eye-wash station and safety shower.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Handling the Compound :
-
Use a chemical fume hood if there is a potential for aerosolization, although not strictly required for this non-hazardous substance.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation : Move to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental compliance.
| Aspect | Procedure | Rationale |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | Prevents degradation and contamination of the compound. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | Ensures environmental safety and regulatory compliance. |
It is important to note that while the Safety Data Sheet indicates the substance is not hazardous, it is good laboratory practice to treat all chemicals with care.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
